zinc;selenium(2-)
Description
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Structure
2D Structure
Properties
Molecular Formula |
SeZn |
|---|---|
Molecular Weight |
144.4 g/mol |
IUPAC Name |
zinc;selenium(2-) |
InChI |
InChI=1S/Se.Zn/q-2;+2 |
InChI Key |
GTLQJUQHDTWYJC-UHFFFAOYSA-N |
Canonical SMILES |
[Zn+2].[Se-2] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Zinc Selenide
Electronic Structure Calculations
First-principles calculations are a cornerstone for understanding the electronic properties of materials like zinc selenide (B1212193). These computational techniques solve the fundamental quantum mechanical equations to predict material behavior without prior experimental data.
Band Structure Analysis (Direct and Indirect Gaps)
Zinc selenide, in its common zinc-blende (B3) crystal structure, is a direct band gap semiconductor. ias.ac.inaps.org This means the minimum energy of the conduction band and the maximum energy of the valence band both occur at the same point in the Brillouin zone, specifically at the gamma (Γ) point. ias.ac.in This property is crucial for its applications in optoelectronic devices like light-emitting diodes and laser diodes. ias.ac.inaip.org
Theoretical calculations consistently confirm this direct band gap nature. ias.ac.in However, the calculated value of the band gap is highly dependent on the computational method used. Under compression, the direct band gap at the Γ point increases. aps.orgaps.org With sufficient pressure, it is predicted to be replaced by an indirect gap at the X point before the material undergoes a structural phase transition. aps.orgaps.org
Density of States (DOS) Investigations
Density of states (DOS) analysis provides a deeper understanding of the electronic band structure by detailing the contribution of different atomic orbitals to the electronic states at various energy levels. For zinc selenide, the total and partial DOS calculations reveal the orbital nature of its valence and conduction bands. ias.ac.in
Studies show that the upper part of the valence band is primarily formed by the hybridization of p-orbitals from selenium (Se) atoms and d-orbitals from zinc (Zn) atoms. aip.orgaip.org The lower portion of the valence band is dominated by Se 4s states. icmp.lviv.ua The conduction band, on the other hand, is mainly composed of hybridized s and p electrons from Zn and p-electrons from Se. aip.org This hybridization indicates a covalent bonding nature in ZnSe. aip.org The analysis of DOS is crucial for interpreting the origins of the energy band structure. ias.ac.in
First-Principles Calculations (e.g., DFT, FP-LAPW)
The primary theoretical framework for these investigations is Density Functional Theory (DFT). scirp.orgscielo.org.mx DFT reformulates the many-body problem of interacting electrons into a more manageable one by using the electron density as the fundamental variable. hbni.ac.in Practical applications of DFT became widespread with the Kohn-Sham formalism, which maps the interacting system to an effective non-interacting one. scirp.orghbni.ac.in
A powerful and accurate method for implementing DFT in crystalline solids is the Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method. scirp.orgscielo.org.mxjardcs.org This method divides the crystal into non-overlapping muffin-tin spheres around the atoms and an interstitial region. scielo.org.mx Inside the spheres, the wave functions, potential, and charge density are expanded in spherical harmonics, while in the interstitial region, they are described by plane waves. scielo.org.mx This approach is known for its high accuracy in calculating the electronic structure and properties of materials. scirp.org
Exchange-Correlation Functional Approximations (LDA, GGA, mBJ-GGA)
A critical component of DFT calculations is the exchange-correlation (XC) functional, which must be approximated. hbni.ac.in The choice of approximation significantly impacts the accuracy of the results, particularly the calculated band gap.
Commonly used approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). ias.ac.inscirp.org While these functionals are often adequate for structural properties, they are known to systematically underestimate the band gap of semiconductors. ias.ac.inias.ac.in For ZnSe, calculations using LDA and GGA yield band gaps significantly lower than the experimental value of approximately 2.7 eV. ias.ac.in
To overcome this limitation, more advanced functionals have been developed, such as the modified Becke-Johnson (mBJ) potential, often used with GGA (mBJ-GGA or TB-mBJ). ias.ac.injardcs.org The mBJ-GGA approximation provides a much-improved description of the band gap for ZnSe, yielding values that are very close to experimental findings. ias.ac.inias.ac.in This improvement is attributed to a better treatment of the electronic states compared to LDA and GGA. ias.ac.in
| Functional | Calculated Band Gap (eV) | Reference |
|---|---|---|
| LDA | 1.05 | ias.ac.in |
| LDA | 1.33 | researchgate.net |
| GGA | 1.12 | ias.ac.in |
| GGA | 1.229 | aip.org |
| GGA | 1.34 | researchgate.net |
| GGA+U | 1.3708 | aip.org |
| mBJ-GGA | 2.5 | ias.ac.inias.ac.in |
| Experimental | ~2.7 | ias.ac.in |
High-Pressure Phase Transformation Studies
The behavior of zinc selenide under high pressure has been a subject of extensive theoretical and experimental investigation. These studies reveal structural changes that dramatically alter the material's properties.
Zinc-Blende to Rock-Salt Structure Transitions
Under ambient conditions, ZnSe crystallizes in the four-coordinated zinc-blende structure. kek.jp As pressure is applied, it undergoes a phase transition to a six-coordinated rock-salt (B1) structure. aps.orgaip.orgkek.jp This structural transformation is accompanied by a significant drop in electrical resistivity, indicating a transition from a semiconducting to a metallic state. aps.orgkek.jp
Theoretical calculations confirm that the zinc-blende structure becomes unstable at high pressure, transforming into the more stable rock-salt phase which is metallic in nature. aps.orgaps.org The transition pressure has been theoretically and experimentally determined to be in the range of 10-15 GPa at room temperature. aps.orgkek.jp Studies at varying temperatures show that the transition pressure decreases as temperature increases, indicating a negative slope for the phase boundary in the pressure-temperature diagram. kek.jpbohrium.com
| Transition Pressure (GPa) | Method | Reference |
|---|---|---|
| ~13 | Experimental | kek.jp |
| 13.3 | Experimental | kek.jp |
| ~15 | Theoretical (LDA) | aps.orgaps.org |
| ~16 | Molecular Dynamics (Polycrystal) | aip.org |
| ~21 | Molecular Dynamics (Monocrystal) | aip.org |
Pressure-Induced Metallization Phenomena
Theoretical studies, primarily employing first-principles pseudopotential methods and density functional theory (DFT), have extensively investigated the behavior of zinc selenide under high pressure. hrpub.orgresearchgate.netaip.org These studies predict a sequence of structural phase transitions as pressure increases. At ambient pressure, ZnSe exists in the zinc-blende (ZB) structure, a direct bandgap semiconductor. aps.org
Under compression, the direct bandgap at the Γ point widens. aps.org Theoretical calculations have predicted a phase transition from the zinc-blende (B3) structure to the rock-salt (B1) structure at pressures ranging from approximately 10 GPa to 15 GPa. researchgate.netaps.orgkek.jpiphy.ac.cn Some theoretical models also suggest the existence of intermediate phases, such as a simple cubic structure with a 16-atom basis (SC16) or a cinnabar phase, before the transition to the rock-salt structure. researchgate.netaip.org However, the stability of the cinnabar phase is debated in theoretical literature. researchgate.net
The transition to the rock-salt phase is significant as it is associated with metallization. aps.orgaps.org Theoretical results confirm the experimental observations of ZnSe becoming metallic at pressures above 13 GPa. aps.orgaps.org This metallization is understood to be a consequence of the structural phase transition to the more densely packed rock-salt structure, rather than a gradual band closure in the zinc-blende phase. researchgate.netaps.org The rock-salt phase of ZnSe is metallic in nature. aps.org
The following table summarizes the theoretically predicted and experimentally observed transition pressures for various phase changes in ZnSe.
| Transition | Theoretical Pressure (GPa) | Experimental Pressure (GPa) | Notes |
|---|---|---|---|
| Zinc-Blende → Cinnabar | ~4.9 (non-hydrostatic) | ~4.9 (non-hydrostatic) aip.org | Splitting of the transverse optical mode is an indicator. aip.org |
| Zinc-Blende → SC16 | 9.2 - 13 | - | Predicted as a thermodynamically stable intermediate phase. researchgate.net |
| Zinc-Blende → Rock-Salt | 10.8 - 15 | ~11.8 - 13.5 aip.orgkek.jp | Accompanied by a significant drop in electrical resistivity. kek.jpaps.org |
| SC16 → Rock-Salt | 16.4 - 17 | - | This transition is believed to cause metallization. researchgate.net |
| Rock-Salt → Orthorhombic (Cmcm) | ~29.8 - 36.0 | ~30.0 aip.org | Identified by the appearance of a new Raman peak. aip.org |
Lattice Dynamics and Phonon Mode Calculations
The vibrational properties of zinc selenide have been extensively studied through theoretical calculations, providing a fundamental understanding of its lattice dynamics. aip.orgaps.org These calculations, often employing density-functional perturbation theory (DFPT), have been crucial for interpreting experimental data from techniques like inelastic neutron scattering and Raman spectroscopy. aip.org
For the common zinc-blende (ZB) structure of ZnSe, which has two atoms per unit cell, theoretical calculations predict three acoustic and three optical phonon modes. aip.org The calculated phonon dispersion curves along high-symmetry directions are in good agreement with experimental results. aip.org At the Γ-point of the Brillouin zone, the longitudinal optical (LO) and transverse optical (TO) phonon modes are located at approximately 250 cm⁻¹ and 213 cm⁻¹, respectively. aip.org
Theoretical studies have also investigated the wurtzite (WZ) polytype of ZnSe. aip.org With more atoms in its primitive cell, WZ-ZnSe exhibits a more complex phonon spectrum with nine optical modes. aip.org The distinct phonon modes of the WZ structure, particularly the E₂ modes around 50 cm⁻¹ and 200 cm⁻¹, are suggested as fingerprints to distinguish it from the ZB phase. aip.org
The table below presents a comparison of calculated optical phonon frequencies at the Γ-point for both zinc-blende and wurtzite structures of ZnSe.
| Structure | Phonon Mode | Calculated Frequency (cm⁻¹) |
|---|---|---|
| Zinc-Blende (ZB) | LO | 250 aip.org |
| TO | 213 aip.org | |
| Wurtzite (WZ) | A₁ | - |
| 2B₁ | - | |
| E₁ | ~200 aip.org | |
| 2E₂ | ~50 and ~200 aip.org |
Furthermore, theoretical models have been developed to study the effects of impurities and defects on the lattice dynamics of ZnSe. For instance, calculations have been performed for Ni-doped ZnSe to understand the multiphonon repetitions observed in electroabsorption spectra, taking into account the change in the impurity's charge state. dartmouth.edu These models help in understanding the anharmonicity of lattice vibrations induced by charged impurities. dartmouth.edu
Surface Electronic States and Reconstruction Modeling
The surface properties of zinc selenide are critical for its performance in light-emitting devices. iaea.org Theoretical and computational investigations, often using ab initio density-functional theory, have been vital in understanding the electronic structure and reconstruction of ZnSe surfaces. iaea.orgusu.edu
The most stable reconstruction on the ZnSe(001) face, the ZnSe(001)-c(2x2) surface, has been a primary focus of theoretical calculations. iaea.org These calculations show good agreement with experimental measurements and predict that all surface features are located within the top two layers of the reconstructed surface. iaea.org
A simple electron counting model has been successfully applied to explain the principal reconstructions found on the low-index planes of ZnSe. aps.org According to this model, a stable surface structure is one where all dangling bonds on the electropositive element (Zn) are empty, and all dangling bonds on the electronegative element (Se) are full, resulting in no net surface charge. aps.org
The growth of ZnSe films, often by molecular beam epitaxy (MBE), leads to various surface reconstructions depending on the growth conditions. aip.orgresearchgate.net Reflection high-energy electron diffraction (RHEED) observations have been used to establish a detailed phase diagram of common ZnSe(001) surface reconstructions, such as the Se-rich (2x1) and Zn-rich c(2x2) reconstructions, as a function of atomic flux ratio and substrate temperature. researchgate.net Theoretical modeling helps to interpret these experimental observations and understand the underlying atomic arrangements. For instance, the Zn-rich c(2x2) reconstruction is believed to correspond to a surface terminated by half a monolayer of Zn atoms on a complete monolayer of Se, implying an ordered array of Zn vacancies in the outermost layer. kfki.hu
The following table summarizes some of the observed surface reconstructions on ZnSe(001) and their characteristics.
| Reconstruction | Surface Condition | Key Theoretical/Experimental Finding |
|---|---|---|
| (2x1) | Se-rich | Observed during MBE growth under Se-rich conditions. acs.org |
| c(2x2) | Zn-rich | Believed to be terminated by half a monolayer of Zn atoms. kfki.hu |
| (1x3) | - | Observed for the first time on MBE-grown ZnSe at substrate temperatures ≥ 470 °C. aip.org |
Defect Energetics and Electronic Impact
Point defects in zinc selenide play a crucial role in its optical and electronic properties, influencing its potential for applications in quantum computing and optoelectronics. aip.orgresearchgate.net Systematic density functional theory (DFT) calculations, particularly those using hybrid exchange-correlation functionals, have been employed to create a comprehensive database of native defects in ZnSe. aip.orgaip.org
These calculations investigate isolated defects (vacancies, self-interstitials, and antisites) and defect-defect complexes. aip.orgaip.org The formation energies of these defects are calculated as a function of the Fermi level to determine their prevalence under different conditions. aip.org
Theoretical studies have shown that the zinc vacancy (VZn) is the most prevalent native defect when the Fermi level is near the conduction band edge. aip.orgresearchgate.netaip.org Conversely, the zinc interstitial in the selenium tetrahedron (Zni) and the selenium vacancy (VSe) become the most prevalent defects as the Fermi level approaches the valence band maximum. aip.orgresearchgate.netaip.org The divacancy complex (VSe-VZn), consisting of nearest-neighbor zinc and selenium vacancies, has a favorable binding energy across the bandgap, but its formation energy is always higher than that of the isolated vacancies, meaning it is not the predominant defect in equilibrium. aip.orgresearchgate.netaip.org
The electronic impact of these defects is significant. For example, a recently discovered point defect in fluorine-implanted ZnSe, exhibiting a broad emission peak at 2.28 eV, has been theoretically investigated. aip.orgresearchgate.net Explicit simulations of the optical signatures of zinc vacancy-related native defects suggest that both the zinc vacancy and the divacancy complex are likely contributors to this emission peak. aip.orgresearchgate.net
The table below summarizes the most prevalent native point defects in ZnSe under different Fermi level positions, as predicted by theoretical calculations.
| Fermi Level Position | Most Prevalent Defect(s) | Charge State |
|---|---|---|
| Near Conduction Band Edge | Zinc Vacancy (VZn) | -2 aip.org |
| Near Valence Band Maximum | Zinc Interstitial (Zni,Se) | +2 aip.org |
| Selenium Vacancy (VSe) | +2 aip.org |
Advanced Synthesis Methodologies for Zinc Selenide Materials
Solution-Phase Synthetic Routes
Solution-phase synthesis encompasses a variety of techniques that occur in a liquid medium, allowing for low-temperature and scalable production of zinc selenide (B1212193) nanomaterials. These methods are often preferred for their ability to yield high-quality nanocrystals with tunable characteristics.
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined crystalline structures.
In a typical hydrothermal synthesis of ZnSe nanospheres, zinc chloride and sodium selenite (B80905) serve as precursors, with oleic acid acting as a surfactant to control particle growth and aggregation. The reaction is conducted in an autoclave at temperatures ranging from 120°C to 180°C. This process has been shown to produce cubic blende ZnSe nanospheres with an average diameter of approximately 20 nm and good dispersion. jwent.net The use of a surfactant is crucial; without it, significant agglomeration and larger particle sizes (around 60 nm) are observed. jwent.net
Solvothermal approaches offer further versatility by employing non-aqueous solvents. For instance, ZnSe nanocrystals with a zinc blende structure can be synthesized using zinc acetate and sodium selenite in a mixed solvent system of hydrazine hydrate, ammonia, and de-ionized water. jwent.net The reaction time is a critical parameter, with longer durations leading to improved crystallinity and chemical purity of the final product. jwent.net Another solvothermal method utilizes ethanolamine as the solvent with selenium powder and zinc acetate as precursors at 200°C for 24 hours, resulting in the formation of cubic sphalerite ZnSe nanoparticles of about 100 nm. nih.gov
| Method | Zinc Precursor | Selenium Precursor | Solvent/Surfactant | Temperature (°C) | Time (h) | Product Characteristics |
|---|---|---|---|---|---|---|
| Hydrothermal | Zinc Chloride | Sodium Selenite | Water/Oleic Acid | 120-180 | 10 | Cubic blende ZnSe nanospheres (~20 nm) |
| Solvothermal | Zinc Acetate | Sodium Selenite | Hydrazine Hydrate/Ammonia/Water | Not Specified | 1-5 | Zinc blende ZnSe nanocrystals |
| Solvothermal | Zinc Acetate | Selenium Powder | Ethanolamine | 200 | 24 | Cubic sphalerite ZnSe nanoparticles (~100 nm) |
Chemical Co-precipitation Methods
Chemical co-precipitation is a straightforward and cost-effective technique for synthesizing nanoparticles. It involves the simultaneous precipitation of the constituent ions from a solution to form the desired compound. This method's simplicity and convenience make it a popular choice for producing zinc selenide nanomaterials. epa.gov
One common approach involves the use of zinc acetate, selenium powder, and sodium borohydride in an aqueous solution. epa.gov In this reaction, sodium borohydride reduces selenium powder to form sodium hydrogen selenide (NaHSe), which then reacts with zinc acetate. Mercaptoethanol is often added as a capping agent to control particle size and prevent agglomeration. epa.gov This process, conducted at 100°C for over 24 hours at a pH of 10, yields zinc blende ZnSe nanoparticles with an average size of 15 nm. epa.gov
Another variation of the co-precipitation method utilizes zinc sulfate and selenium metal powder with hydrazine hydrate and ethylenediamine. The reaction is carried out at a constant temperature of 60°C, followed by drying at 100°C for 5 hours. This modified co-precipitation technique results in hexagonal ZnSe nanoparticles with sizes ranging from 15 to 30 nm. mdpi.com
| Zinc Precursor | Selenium Precursor | Reducing/Capping Agent | Temperature (°C) | Time (h) | Product Characteristics |
|---|---|---|---|---|---|
| Zinc Acetate | Selenium Powder | Sodium Borohydride/Mercaptoethanol | 100 | >24 | Zinc blende structure, ~15 nm |
| Zinc Sulfate | Selenium Metal Powder | Hydrazine Hydrate/Ethylenediamine | 60 | Not Specified | Hexagonal structure, 15-30 nm |
Wet Chemical Synthesis Protocols
Wet chemical synthesis is a broad category of solution-based methods that often operate at or near room temperature. These protocols are valued for their simplicity and use of non-toxic precursors, providing an accessible route to high-quality nanoparticles.
A notable low-temperature wet chemical method for producing monodispersed and highly luminescent ZnSe nanoparticles involves zinc acetate and sodium selenite in a dimethylformamide (DMF) solution. semanticscholar.org Thioglycerol is employed as a capping agent, and its concentration can be varied to control the particle size. The reaction is carried out at approximately 80°C, yielding cubic ZnSe nanoparticles. semanticscholar.org
In another wet chemical protocol, neodymium-doped zinc selenide nanoparticles have been synthesized from an aqueous solution of zinc nitrate, neodymium oxide, and selenium dioxide in the presence of hydrazine hydrate. jwent.net This room-temperature synthesis produces monodispersed cubic zinc blende nanoparticles with an average grain size of 3-4 nm. jwent.net
| Zinc Precursor | Selenium Precursor | Solvent/Ligand | Temperature (°C) | Product Characteristics |
|---|---|---|---|---|
| Zinc Acetate | Sodium Selenite | DMF/Thioglycerol | ~80 | Cubic structure, size varies with capping agent concentration |
| Zinc Nitrate | Selenium Dioxide | Water/Hydrazine Hydrate | Room Temperature | Cubic zinc blende structure, 3-4 nm |
Sonochemical Approaches
Sonochemical synthesis utilizes the energy of high-intensity ultrasound to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with extreme temperatures and pressures. This method is known for producing very small nanoparticles. researchgate.net
A general sonochemical method for preparing ZnSe nanoparticles involves the ultrasonic irradiation of an aqueous solution containing zinc acetate and selenourea under an argon atmosphere at room temperature. researchgate.net In a specific experiment, 450 mg of zinc acetate and 240 mg of selenourea were dissolved in 70 mL of water and sonicated for one hour. This simple and efficient process yields ZnSe nanoparticles with a size of approximately 3 nm. researchgate.net The sonication time can influence the particle size, with longer durations leading to slightly larger nanoparticles. researchgate.net
| Zinc Precursor | Selenium Precursor | Solvent | Sonication Time (h) | Product Characteristics |
|---|---|---|---|---|
| Zinc Acetate (450 mg) | Selenourea (240 mg) | Water (70 mL) | 1 | ~3 nm nanoparticles |
| Zinc Acetate | Selenourea | Water | 2 | ~4 nm nanoparticles |
| Zinc Acetate | Selenourea | Water | 3 | ~5 nm nanoparticles |
Modified Polyol Synthesis
The polyol method is a versatile technique where a polyol (e.g., ethylene glycol, polyethylene glycol) acts as both the solvent and a reducing agent or stabilizer. The "modified" aspect often refers to the inclusion of surfactants or other additives to gain finer control over the nanoparticle's characteristics.
In a modified polyol synthesis of zinc selenide nanoparticles, zinc chloride and selenium powder are used as precursors. The reaction is carried out in the presence of polyethylene glycol (PEG) with a molecular weight of 10,000 as a surfactant. The optimal conditions were found to be a reaction temperature of 195°C for 2 minutes. This surfactant-assisted process is effective in producing ZnSe nanoparticles with a small average size of 2.96 nm and a narrow size distribution, typically ranging from 1.5 to 4.5 nm.
| Zinc Precursor | Selenium Precursor | Polyol/Surfactant | Temperature (°C) | Time (min) | Product Characteristics |
|---|---|---|---|---|---|
| Zinc Chloride | Selenium Powder | Polyethylene Glycol (MW 10,000) | 195 | 2 | Average size 2.96 nm, size distribution 1.5-4.5 nm |
Green Synthesis Strategies
Green synthesis has emerged as an eco-friendly and sustainable approach to nanoparticle fabrication. These methods utilize non-toxic reagents, environmentally benign solvents, and often operate under mild reaction conditions, such as ambient temperature.
For the green synthesis of zinc selenide nanoparticles, various natural extracts and biomolecules can be employed. For instance, vitamins, particularly ascorbic acid (vitamin C), have been used as both a green reducing agent and a capping agent. The ascorbic acid molecules can coat the surface of the nanoparticles, preventing uncontrolled growth.
Another green synthesis approach involves preparing ZnSe nanoparticles at ambient temperature with the reaction pH being a key parameter to control the synthesis. In one study, reactions were carried out at pH values of 11, 12, and 13, successfully yielding ZnSe nanoparticles with a mean diameter of approximately 50 nm. This highlights a simple, fast, and eco-friendly route to producing these nanomaterials.
| Method | Reducing/Capping Agent | Key Reaction Parameter | Temperature | Product Characteristics |
|---|---|---|---|---|
| Vitamin-mediated | Ascorbic Acid (Vitamin C) | Not Specified | Not Specified | Not Specified |
| pH-controlled | Not Specified | pH (11, 12, or 13) | Ambient | Mean diameter ~50 nm |
Vapor-Phase Growth and Deposition Techniques
Vapor-phase deposition techniques are pivotal in the fabrication of high-quality zinc selenide (ZnSe) thin films and bulk crystals, essential for various optoelectronic applications. These methods involve the transport of precursor materials in the vapor phase to a substrate where they react or condense to form the desired material. The precise control over growth parameters afforded by these techniques allows for the synthesis of materials with tailored structural and optical properties.
Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that enables the growth of high-purity, single-crystal thin films with atomic-level precision. youtube.com In the context of zinc selenide, MBE involves the evaporation of elemental zinc and selenium from separate effusion cells. The evaporated atoms or molecules travel in a straight line (as a "molecular beam") through the high vacuum to a heated substrate, where they condense and form an epitaxial film.
The quality of MBE-grown ZnSe films is highly dependent on several critical parameters, including the substrate temperature and the ratio of zinc to selenium beam pressures. aip.org Research has shown that optimal growth conditions are necessary to achieve high-quality, nominally undoped, low-resistivity ZnSe thin films. aip.org For instance, substrate temperatures are typically varied in the range of 280-350°C, with Zn/Se beam pressure ratios adjusted to optimize the material's properties. aip.org
One of the significant achievements in the MBE growth of ZnSe has been the ability to produce material with a very low concentration of complex defects. This is evidenced by the strong near-band-edge emission and minimal deep-center luminescence observed in photoluminescence studies, even at room temperature. aip.org Furthermore, MBE has been successfully employed to grow p-type ZnSe by doping with elements like lithium, a crucial step for the fabrication of p-n junctions for light-emitting devices. aip.org
The following table summarizes key parameters and resulting properties of MBE-grown ZnSe films from a notable study:
| Sample | Substrate Temperature (°C) | Zn/Se Beam Pressure Ratio | Dopant | Resulting Carrier Type |
| ZSE99A | 280-350 | 1:1 to 1.5:1 | Undoped | n-type |
| ZSE101A | 280-350 | 1:1 to 1.5:1 | Lithium | p-type |
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity, solid materials, often in the form of thin films or bulk crystals. In the synthesis of zinc selenide, CVD involves the reaction of volatile precursors in a controlled environment. A common method, known as the "Se method," utilizes solid zinc and selenium as starting materials. scientific.net These are vaporized and transported by a carrier gas, typically a mixture of hydrogen and argon, to a deposition zone where they react to form ZnSe. scientific.net
The properties of CVD-grown ZnSe are influenced by parameters such as deposition temperature, pressure, and the flow rate of reactant gases. scientific.net For instance, the grain size of the resulting polycrystalline ZnSe can be controlled by adjusting the deposition temperature and pressure; lower temperatures and pressures tend to produce smaller grain sizes. scientific.net Research has demonstrated the successful fabrication of CVD ZnSe with high optical transmittance, with average transmittance reaching up to 70% in the 0.55-20 µm wavelength range. scientific.net
Another approach within CVD is the use of gaseous precursors, such as zinc vapor and hydrogen selenide (H₂Se). researchgate.net This method is capable of producing large, high-purity ZnSe samples. researchgate.net The choice of precursors and process conditions significantly impacts the final material's structure and properties. mdpi.com
Radio frequency (RF) magnetron co-sputtering is a physical vapor deposition (PVD) technique that offers several advantages for fabricating ZnSe thin films, including facile composition tunability, strong adhesion of the film to the substrate, high deposition rates, and uniform deposition. This method involves bombarding zinc and selenium targets with energetic ions from a plasma, which causes atoms from the targets to be ejected or "sputtered" onto a substrate. messiah.edu
In a typical RF magnetron co-sattering system, thin films are deposited in a high vacuum chamber. The ratio of zinc to selenium in the resulting film can be controlled by adjusting the power applied to the respective targets. messiah.edu Studies have shown that the band gap and crystalline structure of the sputtered ZnSe films are affected by the Zn to Se ratio. messiah.edumessiah.edu For example, the energy band gap has been observed to gradually increase with increasing selenium concentration.
The deposition can be performed on various substrates, such as glass or silicon wafers, at room temperature or elevated temperatures. messiah.edu The structural characterization of these films often reveals a polycrystalline nature with a preferred crystallographic orientation, such as the (111) texture. nih.govacad.ro
The table below presents data from a study on RF magnetron co-sputtered ZnSe thin films, highlighting the effect of RF power on film thickness and crystallite size:
| RF Power (W) | Average Film Thickness (nm) | Crystallite Size (nm) |
| 60 | ~100 | ~15 |
| 80 | ~150 | ~20 |
| 100 | ~200 | ~25 |
| 120 | ~250 | ~30 |
Thermal evaporation is a straightforward PVD method used to deposit thin films of various materials, including zinc selenide. The process involves heating the source material (ZnSe) in a high vacuum environment until it evaporates. The vapor then travels to and condenses on a cooler substrate, forming a thin film. For ZnSe, thermal evaporation is often performed from a tantalum or molybdenum boat at an evaporation temperature of approximately 900°C under a base pressure of 10⁻⁶ Torr. lesker.com This method is particularly favored for depositing optical films because it facilitates the formation of stoichiometric films. lesker.com
The properties of thermally evaporated ZnSe films are influenced by the deposition conditions. For instance, films prepared by thermal evaporation under high vacuum have been shown to be polycrystalline with a cubic (zinc blende) structure and a preferential orientation of the (111) planes parallel to the substrate. iaea.org These films can exhibit high optical transmission in the infrared region. iaea.orgresearchgate.net
Inert Gas Condensation (IGC) is a technique used to produce nanostructured materials. In this method, the source material is evaporated in the presence of a low-pressure inert gas, such as argon. The evaporated atoms collide with the inert gas atoms, lose their kinetic energy, and condense to form nanoparticles. These nanoparticles are then collected on a cooled substrate. This technique has been used to prepare nanocrystalline ZnSe. researchgate.net
Controlled Fabrication of Zinc Selenide Nanostructures
The synthesis of zinc selenide nanostructures, particularly quantum dots and nanoparticles, has garnered significant interest due to their unique size-dependent optical and electronic properties. ripublication.com These properties make them suitable for a wide range of applications, from bioimaging to light-emitting devices.
Zinc selenide quantum dots (QDs) and nanoparticles are typically synthesized via wet chemical methods. These methods offer good control over the size, shape, and surface chemistry of the resulting nanocrystals. A common approach is the co-precipitation method, which is valued for its simplicity and low cost. ripublication.com
In a typical synthesis, a zinc precursor, such as zinc acetate, is reacted with a selenium source. ripublication.comresearchgate.net To control the growth and prevent agglomeration of the nanoparticles, a capping agent, like mercaptoethanol, is often added to the reaction mixture. ripublication.com The reaction conditions, including temperature, pH, and reaction time, play a crucial role in determining the final size and properties of the ZnSe nanoparticles. For instance, ZnSe QDs have been synthesized by reacting zinc acetate and elemental selenium powder in the presence of ethylene glycol and hydrazine hydrate at 90°C. researchgate.net
Another synthetic route involves the use of sodium hydrogen selenide (NaHSe) as the selenium source, which can be prepared by reducing selenium powder with sodium borohydride. ripublication.com The synthesis of aqueous Zn-based QDs has also been explored to reduce the use of toxic reagents. rsc.org
The table below provides examples of synthetic parameters and the resulting characteristics of ZnSe nanoparticles from different studies:
| Zinc Precursor | Selenium Source | Capping Agent/Solvent | Synthesis Temperature (°C) | Average Particle Size (nm) |
| Zinc acetate | Selenium powder | Mercaptoethanol | 100 | Not specified |
| Zinc acetate | Elemental selenium | Ethylene glycol, hydrazine hydrate | 90 | ~3.5 |
| Zinc acetate | Elemental selenium | Ethylene glycol, hydrazine | 90 | Not specified |
The synthesis of core-shell nanostructures, such as ZnSe/ZnS, is a common strategy to enhance the photoluminescence quantum yield and stability of the QDs. ingentaconnect.com This involves growing a shell of a wider bandgap semiconductor, like zinc sulfide (B99878) (ZnS), around the ZnSe core.
Nanowire and Nanorod Preparation
The synthesis of one-dimensional zinc selenide (ZnSe) nanostructures, such as nanowires and nanorods, has attracted significant attention due to their unique optoelectronic properties and potential applications in nanoscale devices. Various methods have been developed to control the growth, morphology, and crystal structure of these nanomaterials.
A prevalent technique for synthesizing ZnSe nanowires is the vapor-liquid-solid (VLS) mechanism. wikipedia.org This method typically involves the use of a metal catalyst, often gold, which forms a liquid alloy droplet at elevated temperatures. Precursor gases containing zinc and selenium are then introduced, which dissolve into the liquid droplet until supersaturation is reached. This leads to the nucleation and subsequent axial growth of a crystalline nanowire from the liquid-solid interface. berkeley.edu The diameter of the resulting nanowires can be controlled by the size of the initial catalyst nanoparticles. berkeley.educore.ac.uk For instance, stoichiometric ZnSe nanowires with diameters ranging from 5 to 50 nm have been successfully synthesized via a vapor phase reaction of zinc and selenium powder on a gold-coated silicon substrate. researchgate.net
Another approach is the vapor-solid (VS) growth mechanism, which, unlike VLS, does not require a metal catalyst. In this method, the precursor vapors directly deposit onto the substrate and self-assemble into nanowires. Laser ablation of ZnSe pressed powders has been shown to produce both nanoribbons and nanowires, with their formation following the VS and VLS growth mechanisms, respectively. researchgate.net
Solution-based methods also offer a versatile route to ZnSe nanorods and nanowires. The hydrothermal method , for example, involves the reaction of zinc and selenium precursors in an aqueous solution within a sealed autoclave at high temperatures and pressures. mdpi.com By adjusting parameters such as temperature, reaction time, and the presence of surfactants, the morphology of the final product can be controlled. mdpi.com A green coprecipitation method has been reported for the synthesis of ZnSe nanostructures, where zinc chloride and selenium powder are reacted in the presence of hydrazine hydrate. acs.org This method has yielded nanorods with lengths varying from 500 to 1050 nm and diameters from 15 to 70 nm. acs.org
The table below summarizes key parameters of different synthesis methods for ZnSe nanowires and nanorods.
| Synthesis Method | Precursors | Catalyst | Typical Diameter | Growth Mechanism | Reference |
| Vapor Phase Reaction | Zinc and Selenium powder | Gold (Au) | 5 - 50 nm | Vapor-Liquid-Solid (VLS) | researchgate.net |
| Laser Ablation | ZnSe pressed powders | - | Not specified | Vapor-Solid (VS) | researchgate.net |
| Green Coprecipitation | Zinc chloride, Selenium powder, Hydrazine hydrate | - | 15 - 70 nm | Not specified | acs.org |
| Wet Chemical Method | Not specified | Edamine (capping ligand) | 80 nm | Not specified | chalcogen.ro |
It is important to note that the crystal structure of the resulting nanowires can be influenced by the synthesis technique. Chemical synthesis methods, which are typically low-temperature processes, often yield the metastable cubic zinc blende structure. researchgate.net In contrast, physical synthesis methods are more commonly reported to produce the hexagonal wurtzite structure. researchgate.net
Core/Shell Nanostructure Development
The development of core/shell nanostructures, where a core of one material is encapsulated by a shell of another, is a powerful strategy to enhance the properties of nanomaterials. In the context of zinc selenide (ZnSe), core/shell architectures are particularly important for improving photoluminescence quantum yields and stability.
A common synthetic approach for creating ZnSe-based core/shell nanostructures is through a seeded growth or successive ion layer adsorption and reaction (SILAR) method. In this process, pre-synthesized nanocrystals (the "cores") are used as templates for the growth of the shell material. For instance, to grow a ZnSe shell around a different core material (e.g., InP or CdSe), the core nanocrystals are dispersed in a reaction mixture containing zinc and selenium precursors.
The formation of a ZnSe shell from zinc chloride (ZnCl₂) and trioctylphosphine selenide (TOP=Se) in oleylamine has been studied. nih.gov It was observed that the ZnSe formation rate is independent of the presence of the core material, suggesting that ZnSe monomers form homogeneously in the solution and then add to the surface of the core nanocrystals. nih.gov This process is analogous to the seeded growth of other semiconductor nanocrystals like CdSe and CdS. nih.gov
The reaction mechanism involves the complexation of TOP=Se by ZnCl₂, followed by the nucleophilic addition of oleylamine to the activated P-Se bond. nih.gov This reaction eliminates ZnSe monomers and forms amino-substitutions of TOP. nih.gov Oleylamine plays a crucial dual role, acting as both a nucleophile and a Brønsted base in this transformation. nih.gov
The table below illustrates a typical reaction system for the growth of a ZnSe shell.
| Component | Chemical Example | Role in Synthesis |
| Core Nanocrystal | InP, CdSe | Template for shell growth |
| Zinc Precursor | Zinc chloride (ZnCl₂) | Source of zinc for the shell |
| Selenium Precursor | Trioctylphosphine selenide (TOP=Se) | Source of selenium for the shell |
| Solvent/Ligand | Oleylamine | Reaction medium, nucleophile, and Brønsted base |
The successful synthesis of core/shell nanostructures with uniform shell thickness and high crystallinity is critical for optimizing their optical properties. The precise control over reaction parameters such as precursor concentration, temperature, and reaction time is essential to prevent homogeneous nucleation of the shell material and to ensure epitaxial growth on the core surface.
Hierarchical and Heterostructure Formation (e.g., ZnO/ZnSe, ZnS/ZnSe)
The formation of hierarchical and heterostructured nanomaterials, which involve the integration of two or more distinct materials into a single architecture, offers a pathway to create novel functionalities and synergistic properties. In the realm of zinc selenide (ZnSe), combining it with other semiconductors like zinc oxide (ZnO) or zinc sulfide (ZnS) has been a focus of research for applications in optoelectronics and photocatalysis.
A variety of synthesis methods have been employed to create these complex nanostructures. For instance, chemical vapor deposition (CVD) has been used to fabricate ZnO/ZnSe core/shell nanowire arrays. aip.org This technique allows for the sequential growth of different material layers on a substrate, leading to well-defined heterostructures. Similarly, the thermal evaporation method has been utilized to prepare ZnS/ZnO biaxial nanobelt heterostructures. aip.org
Electrodeposition is another versatile technique for the synthesis of heterostructures. A quasi two-dimensional electrodeposition method combined with an annealing treatment has been reported for the preparation of ZnO/ZnSe heterostructure parallel arrays. aip.org In this method, the composition of the deposited material is controlled by modulating the deposition potential, as different ions have different reduction potentials. aip.org For example, at a lower voltage, H₂SeO₃ can be reduced to form ZnSe, while at a higher voltage, both Zn²⁺ and H₂O can be reduced to form ZnO. aip.org The periodic change of the deposition potential leads to the formation of a unique parallel array of heterostructures. aip.org
The vulcanization of ZnSe nanorods to form ZnS/ZnSe heterostructures has also been demonstrated. acs.org This process involves treating as-deposited ZnSe nanorods with sulfur at elevated temperatures. This method has been shown to enhance the photocatalytic efficiency of the material by facilitating the separation of photogenerated carriers through the formation of the ZnS layer. acs.org
The table below summarizes some of the methods used for the synthesis of ZnSe-based hierarchical and heterostructures.
| Heterostructure | Synthesis Method | Key Process | Reference |
| ZnO/ZnSe core/shell nanowire array | Chemical Vapor Deposition (CVD) | Sequential growth of material layers | aip.org |
| ZnS/ZnO biaxial nanobelt | Thermal Evaporation | Controlled evaporation and deposition of precursors | aip.org |
| ZnO/ZnSe parallel arrays | Electrodeposition with annealing | Periodic modulation of deposition potential | aip.org |
| ZnS/ZnSe nanorods | Vulcanization of ZnSe nanorods | High-temperature treatment with sulfur | acs.org |
The formation of these hierarchical and heterostructures allows for the engineering of band alignments and interfacial properties, which are crucial for applications such as photodetectors and photocatalysts. The choice of synthesis method depends on the desired morphology, crystal quality, and the specific materials being integrated.
Thin Film Growth Techniques
The fabrication of zinc selenide (ZnSe) thin films is essential for their application in various optoelectronic devices, including light-emitting diodes, photodetectors, and solar cells. A variety of techniques have been developed to deposit high-quality ZnSe thin films on different substrates.
Comprehensive Characterization of Zinc Selenide Materials
Structural and Morphological Analysis
The physical structure and form of ZnSe, from its crystal lattice to its surface features, are determining factors for its optical and electronic behavior.
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline structure and determining the lattice parameters of ZnSe. ZnSe is known to crystallize in two primary polymorphs: the cubic zincblende structure (space group F-43m) and the less common hexagonal wurtzite structure. researchgate.net
XRD patterns of ZnSe materials exhibit diffraction peaks whose positions and intensities are characteristic of its crystal structure. For instance, polycrystalline ZnSe thin films with a cubic zincblende structure show prominent diffraction peaks corresponding to the (111), (220), and (311) crystallographic planes. nycu.edu.twaip.org The specific lattice parameters can be calculated from the peak positions. Studies have reported lattice constants for cubic ZnSe that are in close agreement with the Joint Committee on Powder Diffraction Standards (JCPDS) card no. 37-1463 (a = 0.566 nm) or 01-088-2345 (a = 5.670 Å). nycu.edu.twnnc.kz Similarly, the hexagonal phase is identified by its unique diffraction pattern, such as peaks at (100), (220), and (004), corresponding to JCPDS card no. 96-900-8880. nnc.kz
The synthesis method and subsequent treatments can influence the crystalline quality and parameters. For example, ZnSe synthesized by chemical vapor deposition (CVD) shows a cubic lattice. nnc.kz The crystallite size and microstrain, which can be derived from the broadening of XRD peaks, are also affected by processing conditions like electron beam irradiation, which has been shown to alter the unit cell parameter and increase crystallite size. nnc.kz In thin films, the substrate temperature during deposition by methods like thermal evaporation can impact grain size, internal strain, and dislocation density, all of which are quantifiable through XRD analysis. aps.org
Table 1: Reported Lattice Parameters for Zinc Selenide (B1212193) (ZnSe) from XRD Analysis
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable for probing the internal microstructure of ZnSe materials at the nanoscale. These techniques provide direct visualization of crystallographic features, defects, and interfaces.
TEM imaging can reveal the morphology of individual nanostructures, such as the washboard belt-like structures observed in ZnSe synthesized by chemical vapor deposition. researchgate.net HRTEM goes a step further, resolving the atomic lattice of the crystal. The measured lattice fringe spacings in HRTEM images can be directly correlated with the interplanar distances of specific crystal planes, allowing for unambiguous phase identification. For example, studies have identified lattice fringes of 0.325 nm and 0.304 nm, corresponding to the (002) plane of the wurtzite structure and the (101) plane of the zincblende structure, respectively, sometimes within the same nanostructure. researchgate.net
These techniques are also crucial for studying heterostructures. In the analysis of CdSe layers within a ZnSe matrix, TEM and HRTEM were used to assess the morphology and distribution of Cd on an atomic scale. researchgate.net Similarly, for ZnSe nanostructures grown on GaAs substrates, TEM and HRTEM images confirmed the formation and dimensions of the nanostructures, which were found to be approximately 5.5 nm in width and 2 nm in height. wikipedia.org Selected Area Electron Diffraction (SAED), a technique often performed within a TEM, provides diffraction patterns from localized regions, which helps in determining the crystal structure and orientation of individual nanocrystals or grains. aip.org
In the study of ZnSe, SEM analysis has been used to observe a wide range of morphologies depending on the synthesis route. For instance, SEM images of ZnSe thin films can show their polycrystalline nature and surface smoothness, which can be modified by annealing. aip.orgthermofisher.com The morphology of ZnSe nanoparticles can also be studied, revealing how parameters like pH or molar concentration during colloidal synthesis affect the final particle shape and agglomeration. nih.gov FESEM, with its superior resolution, allows for more detailed visualization of nanostructures. researchgate.net It has been employed to observe the formation of ZnSe nanostructures composed of nanoparticles and nanorods. thermofisher.com The technique is also effective in examining the surface of crystals, such as the porous surface created on a ZnSe crystal after an ion-exchange process. thermofisher.com
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of generating three-dimensional topographical maps at the nanoscale. researchgate.net It works by scanning a sharp probe over the sample surface, providing quantitative data on surface roughness, grain size, and other morphological features.
For ZnSe thin films, AFM is used to study how deposition parameters influence surface topography. In one study, ZnSe films deposited by RF magnetron sputtering were analyzed by AFM, revealing that surface roughness (both average and root mean square) decreased as the RF power was increased from 60 W to 120 W. aip.org The smoothest surface was obtained at an optimal power of 100 W. aip.org Similarly, the effect of post-deposition annealing on surface morphology is readily quantified by AFM. For chemically deposited ZnSe films, AFM showed that surface roughness decreased with annealing. This quantitative data is critical for applications where a smooth surface is required, such as in optical coatings and semiconductor devices.
Table 2: Surface Roughness of ZnSe Thin Films under Different Preparation Conditions Measured by AFM
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles and nanoparticles suspended in a liquid. The method is based on the principle of Brownian motion, where particles are in constant, random motion due to collisions with solvent molecules.
When a laser beam illuminates the suspension, the moving particles scatter the light. The intensity of this scattered light fluctuates over time. Smaller particles move more rapidly, causing fast fluctuations, while larger particles move more slowly, leading to slower fluctuations. DLS instrumentation detects these intensity fluctuations and analyzes them using an autocorrelator. The rate of decay of the correlation function is related to the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (size) of the particles is then calculated using the Stokes-Einstein equation.
DLS is particularly suited for determining the average hydrodynamic size and the polydispersity index (a measure of the width of the size distribution) of colloidal ZnSe nanoparticles. This information is vital for applications in which nanoparticle size is a critical parameter, as size influences the quantum confinement effects that dictate the optical and electronic properties of the material. nih.gov For instance, controlling the size of ZnSe nanoparticles allows for tuning their light emission from the blue to the ultraviolet range. nih.gov
Compositional and Chemical State Characterization
Determining the elemental composition and the chemical bonding environment (oxidation states) of zinc and selenium is essential for verifying stoichiometry and identifying impurities or secondary phases like oxides.
Energy-Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique often coupled with SEM or TEM. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by the electron beam. wikipedia.org The energy of these X-rays is unique to each element, allowing for elemental identification and quantitative compositional analysis. wikipedia.org EDS has been widely used to confirm the presence and ratio of Zn and Se in various ZnSe materials, from thin films to nanostructures. nih.govthermofisher.com For example, EDS analysis of ZnSe thin films showed nearly stoichiometric compositions, and in studies of doped materials, it confirmed the uniform distribution of dopant ions like iron. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. aip.orgaip.org XPS works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of a specific element and its oxidation state. For ZnSe, XPS can distinguish between Zn in ZnSe and Zn in zinc oxide (ZnO), or Se in ZnSe and Se in selenium dioxide (SeO2). researchgate.netaip.org High-resolution scans of the Zn 2p and Se 3d core level peaks are typically analyzed. The binding energy for the Zn 2p3/2 peak in ZnO is around 1022 eV, while for Se 3d in ZnSe it is near 54 eV. XPS is particularly valuable for studying surface oxidation or the effects of chemical etching treatments. aip.org
Raman Spectroscopy is a non-destructive technique that probes vibrational modes (phonons) in a material. A monochromatic laser excites the sample, and the inelastically scattered light is analyzed. The frequency shifts in the scattered light correspond to the energies of the material's characteristic phonon modes. For cubic ZnSe, the primary Raman peaks are the transverse optical (TO) and longitudinal optical (LO) phonon modes, typically observed around 206 cm⁻¹ and 252 cm⁻¹, respectively. researchgate.net The presence, position, and shape of these peaks confirm the ZnSe phase and provide information about crystallinity and strain. nycu.edu.tw For example, nanosized effects can cause broadening and asymmetry in the LO phonon peak. nnc.kz The technique can also detect secondary phases and is sensitive to structural changes induced by pressure or temperature. nycu.edu.twaps.orgresearchgate.net
Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDX), often referred to as EDS, is a surface microanalysis technique utilized to ascertain the elemental composition of a material. nih.gov This analytical method provides qualitative and quantitative information on the elements present in a sample. In the context of zinc selenide (ZnSe) synthesis and characterization, EDX is routinely employed to confirm the presence of the constituent elements, zinc and selenium, and to evaluate the stoichiometry of the resulting compound.
Research studies on ZnSe synthesized via various methods consistently use EDX to validate the material's composition. For instance, EDX analysis of biogenically fabricated ZnSe nanoparticles confirmed the primary elements were Zn, Se, O, and C, with the latter two likely originating from the biological extract used in the synthesis. nih.gov The EDX profile in such cases displays intense peaks corresponding to zinc and selenium, affirming the purity of the ZnSe nanoparticles. nih.gov Similarly, analysis of Fe-doped ZnSe crystals showed a uniform distribution of iron, zinc, and selenium on the crystal surface. mdpi.com
The quantitative aspect of EDX allows for the determination of atomic and mass fractions of the elements. In one study, the mass and atomic fractions of iron on the surface of a doped crystal were found to be 0.22% and 0.07%, respectively. mdpi.com In another, the analysis of ZnSe nanoparticles revealed a Zn to Se ratio of 1:2. nih.gov EDX mapping can further provide a visual representation of the elemental distribution across a sample, as demonstrated in the analysis of ZnSe synthesized within a fiber, where green and red dots represented the distribution of selenium and zinc, respectively. mit.edu These analyses are crucial for verifying that the desired compound has been formed and for identifying any potential contaminants or variations in elemental distribution. mdpi.commit.edu
Table 1: Representative EDX Findings for Zinc Selenide (ZnSe)
| Sample Type | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| ZnSe Nanoparticles | Biogenic (Rosmarinus officinalis extract) | Confirmed high purity with primary peaks for Zn and Se. Zn:Se ratio of 1:2. | nih.gov |
| Fe-doped ZnSe Crystals | Diffusion Method | Uniform distribution of Fe, Zn, and Se. Surface Fe concentration of 0.22% (mass) / 0.07% (atomic). | mdpi.com |
| ZnSe in Fiber | In-fiber Reactive Drawing | EDX mapping confirmed distinct regions of Zn and Se distribution, identifying the synthesized compound. | mit.edu |
| ZnSe Thin Films | Photochemical Deposition | Compositional analysis confirmed the formation of ZnSe films. | ingentaconnect.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to investigate the chemical nature and oxidation states of elements on a material's surface. messiah.eduresearchgate.net For zinc selenide, XPS is invaluable for distinguishing between the desired zinc-selenium bonds and the presence of surface oxides or other contaminants which can significantly impact the material's optical and electronic properties. messiah.edumdpi.com
Analysis of a pristine, oxygen-free ZnSe surface, typically prepared by fracturing a sample in a high-vacuum environment, provides reference data for the compound. messiah.edudntb.gov.uaaip.org In such analyses, spectral regions for Zn 2p, Se 3d, Zn 3d, Se 3p, and the valence band are acquired. messiah.edudntb.gov.ua Studies on polished ZnSe substrates, however, reveal that the surface is often significantly oxidized, a process that occurs rapidly under ambient conditions. messiah.edu XPS results can quantify this oxidation. For example, after cleaning in a UV-Ozone chamber, the concentration of surface oxides increases, but subsequent adsorption of self-assembled monolayers can lead to a decrease in the zinc oxide and selenium oxide signals. messiah.edu
The binding energies of the core-level electrons are characteristic of the element and its chemical state. For ZnSe, the Zn 2p and Se 3d peaks are of primary interest. Research has shown that in Fe-doped ZnSe single crystals, iron exists in both bivalent (Fe²⁺) and trivalent (Fe³⁺) states, with the bivalent state being dominant. mdpi.com Chemical etching procedures can also alter the surface chemistry; various etches have been shown to preferentially remove zinc, leaving a selenium-rich surface where virtually all zinc oxide (ZnO) and selenium dioxide (SeO₂) are removed. researchgate.net
Table 2: Typical XPS Binding Energies for Zinc Selenide (ZnSe) and Related Species
| Spectral Region | Chemical State | Reported Binding Energy (eV) | Reference |
|---|---|---|---|
| Zn 2p₃/₂ | ZnSe | ~1022 eV | mdpi.commessiah.edudntb.gov.ua |
| Se 3d₅/₂ | ZnSe | ~54.0 eV | messiah.edumessiah.edudntb.gov.ua |
| Se 3d | SeO₂ (Oxide) | Shifted to higher energy vs. ZnSe | messiah.eduresearchgate.net |
| O 1s | Surface Oxides/Hydroxides | ~531-532 eV | messiah.eduresearchgate.net |
| Fe 2p | Fe²⁺, Fe³⁺ (in doped ZnSe) | Bivalent and trivalent states identified | mdpi.com |
Spectroscopic Investigations of Optical and Vibrational Properties
A range of spectroscopic techniques are employed to probe the optical and vibrational characteristics of zinc selenide. These methods are essential for determining fundamental properties such as the electronic band gap and for identifying features related to the crystal lattice, including defects and impurities that influence the material's performance in optoelectronic applications.
UV-Visible Spectroscopy for Absorption Characteristics and Band Gap Determination
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the optical properties of materials by measuring their absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum. For semiconductors like zinc selenide, this technique is crucial for determining the optical band gap (Eg), a key parameter that defines its electronic and optical behavior. oaustech.edu.ngmessiah.edu
Zinc selenide is a direct band gap semiconductor, a property that makes it efficient for light-emitting applications. aip.orgresearchgate.net The band gap value can be determined from the absorption spectrum, often by analyzing the absorption edge or by using a Tauc plot, which relates the absorption coefficient to the photon energy. researchgate.netresearchgate.net
The reported band gap of ZnSe varies depending on the material's form (bulk crystal, thin film, or nanoparticle), synthesis method, and measurement conditions like temperature. oaustech.edu.ngresearchgate.netnasa.govchalcogen.ro For bulk ZnSe, the band gap is approximately 2.7 eV at room temperature. researchgate.net Studies on ZnSe thin films have shown that the band gap can be influenced by deposition time and thickness, with values reported in the range of 2.03 eV to 2.81 eV. oaustech.edu.ngresearchgate.net For instance, one study found the optical band gap of electrodeposited ZnSe films ranged from 2.03 to 2.46 eV as deposition time increased. oaustech.edu.ng Another study on hydrothermally synthesized ZnSe reported an optical band gap of 2.50 eV. chalcogen.ro Nanostructured ZnSe often exhibits a blue shift in its absorption edge due to quantum confinement effects. researchgate.net
Table 3: Selected Reported Band Gap (Eg) Values for Zinc Selenide (ZnSe)
| Material Form | Synthesis/Deposition Method | Band Gap (Eg) | Reference |
|---|---|---|---|
| Bulk Crystal | - | ~2.7 eV | researchgate.net |
| Thin Film | Electrodeposition | 2.03 - 2.46 eV | oaustech.edu.ng |
| Thin Film | Chemical Bath Deposition | 2.81 eV | researchgate.net |
| Nanoparticles | Hydrothermal | 2.50 eV | chalcogen.ro |
| Thin Film | RF Magnetron Sputtering | ~2.6 eV | messiah.edu |
| Single Crystal | - | 2.69 eV (at 300K) | nasa.gov |
| Nanoparticles | Pulsed Laser Ablation | 3.30 eV | onlinescientificresearch.com |
Photoluminescence (PL) Spectroscopy for Emission Properties and Defect Analysis
Photoluminescence (PL) spectroscopy is a sensitive and non-destructive technique used to investigate the electronic structure, intrinsic defects, and impurities within semiconductor materials. mdpi.com When a material absorbs photons, electrons are excited to higher energy states; PL spectroscopy measures the light emitted when these electrons relax back to lower energy states. The resulting spectrum provides a fingerprint of the available radiative recombination pathways.
The PL spectra of ZnSe crystals are typically characterized by two main regions: the near-band-edge (NBE) emission and deep-level emissions. mdpi.com
Near-Band-Edge (NBE) Emission: This is a higher-energy emission found in the blue spectral region (typically 430–490 nm). mdpi.com It is generally attributed to the recombination of free and bound excitons. mdpi.comifo.lviv.ua For example, an emission peak at ~475 nm has been identified as NBE emission in ZnSe nanowires. researchgate.net The "edge" luminescence is often associated with excitons bound to various impurities and defects, as well as recombination involving zinc vacancies. ifo.lviv.ua
Deep-Level Emissions: These are broad emission bands that appear at lower energies (longer wavelengths) than the NBE emission. They are commonly associated with impurity-defect complexes. mdpi.com These emissions are often categorized as:
Green Bands: Weak emission regions typically observed in the range of 500–580 nm. mdpi.com
Red/Yellow Bands: Broad emission regions in the range of 600–720 nm. mdpi.comrsc.org A prominent broad defect emission centered at ~610 nm has been observed in layered ZnSe semiconductors. rsc.org These deep-level luminescence peaks are often linked to point defects like zinc vacancies and interstitials, or structural defects generated during synthesis. researchgate.net Impurities, such as copper, are also known to contribute to these emissions. nasa.gov
The intensity and position of these PL bands can be influenced by factors like temperature and the concentration of dopants or defects. mdpi.comresearchgate.net For instance, with increasing temperature, the PL intensity of impurity-defect emission bands often decreases due to thermal quenching effects. mdpi.com
Table 4: Common Photoluminescence (PL) Emission Bands in Zinc Selenide (ZnSe)
| Spectral Region | Wavelength Range (nm) | Proposed Origin | Reference(s) |
|---|---|---|---|
| Blue (NBE) | 430 - 490 nm | Free and bound excitons, Zinc vacancies | mdpi.comifo.lviv.ua |
| Green | 500 - 580 nm | Impurity-defect complexes | mdpi.comnbuv.gov.ua |
| Red / Yellow | 600 - 720 nm | Impurity-defect complexes, deep defect centers | mdpi.comrsc.org |
| Near-Infrared | 820 - 978 nm | Background Fe or other impurity-related defect complexes | mdpi.comifo.lviv.ua |
Raman Spectroscopy for Phonon Modes and Lattice Disorder
Raman spectroscopy is a powerful analytical technique for investigating the vibrational properties of materials. It provides information about the phonon modes, which are quantized modes of lattice vibration. For crystalline materials like zinc selenide, the Raman spectrum serves as a structural fingerprint, useful for phase identification, crystallinity assessment, and the detection of lattice disorder. scirp.orgresearchgate.net
For ZnSe with a cubic zincblende structure, the primary first-order Raman active modes are the transverse optical (TO) and longitudinal optical (LO) phonons. scirp.orgnycu.edu.tw
The LO phonon mode is typically observed around 248-256 cm⁻¹. researchgate.netaip.org
The TO phonon mode appears at a lower frequency, and in some cases, pressure-induced splitting of the TO mode has been observed. nycu.edu.twaps.org
In addition to the fundamental modes, overtones and multi-phonon peaks can be observed, particularly in nanostructures or at high temperatures. scirp.orgresearchgate.net For example, a Raman spectrum of undoped ZnSe nanostructures showed longitudinal optical phonon peaks at 249 cm⁻¹ (1LO), 491 cm⁻¹ (2LO), 743 cm⁻¹ (3LO), and 989 cm⁻¹ (4LO). researchgate.net
The characteristics of the Raman peaks, such as their position, width, and shape, are sensitive to the material's condition. Asymmetrical broadening of phonon lines can be attributed to anharmonic vibrations. scirp.org A reduction in phonon lifetimes, observed as peak broadening, can occur in nanostructures due to a larger surface-to-volume ratio compared to bulk material. scirp.org Furthermore, the enhancement or appearance of specific modes, such as surface optical modes around 248 cm⁻¹, can indicate nanostructuring or surface modifications. aip.org Raman spectroscopy is also used to study phase transitions under high pressure, where the disappearance or splitting of phonon peaks signals a structural change. nycu.edu.twaps.org
Table 5: Characteristic Raman Peaks for Zinc Selenide (ZnSe)
| Raman Mode | Typical Wavenumber (cm⁻¹) | Description | Reference(s) |
|---|---|---|---|
| 1LO | 248 - 256 | First-order Longitudinal Optical phonon | researchgate.netnycu.edu.twaip.org |
| TO | ~205 | Transverse Optical phonon (less commonly reported than LO) | scirp.orgnycu.edu.tw |
| 2LO | ~491 - 502 | First overtone of the LO phonon | researchgate.netaip.org |
| 3LO | ~743 | Second overtone of the LO phonon | researchgate.net |
| 4LO | ~989 | Third overtone of the LO phonon | researchgate.net |
| Surface Mode | ~248 | Surface Optical (SO) phonon, enhanced in nanostructures | aip.org |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing insights into its chemical bonds and functional groups. mdpi.com While FTIR is a versatile tool for molecular characterization, its application to a simple binary inorganic compound like zinc selenide is distinct from its use with complex organic molecules.
Notably, zinc selenide itself is a widely used material in FTIR spectroscopy. Due to its broad transmission range in the infrared spectrum (0.45–21.5 µm), high-refractive-index ZnSe crystals are commonly employed as the internal reflection element (IRE) in Attenuated Total Reflectance (ATR-FTIR) setups. aip.orgmdpi.comspecac.com This application, however, describes the use of ZnSe as an analytical tool component rather than the characterization of ZnSe as the sample. specac.commdpi.com
When ZnSe is the material under investigation, FTIR analysis can identify the characteristic vibrational modes of the zinc-to-selenium bond. These vibrations occur in the far-infrared region of the spectrum due to the heavy atomic masses of Zn and Se and the nature of their bond. Studies have identified characteristic peaks in the range of 500-900 cm⁻¹ as the fingerprint region for the vibrational bonding of ZnSe. researchgate.net Specifically, a peak around 610 cm⁻¹ has been linked to Zn-Se bonds in a tetrahedral environment. researchgate.net
Furthermore, in the context of ZnSe nanoparticles, FTIR is instrumental in identifying organic capping agents or functional groups from precursors that may be present on the nanoparticle surface. For example, analysis of BSA-encapsulated ZnSe nanoparticles showed interactions between the nanoparticles and the amide and hydroxyl groups of the bovine serum albumin (BSA). researchgate.net
Table 6: FTIR Peaks Associated with Zinc Selenide (ZnSe) Bonding
| Wavenumber (cm⁻¹) | Assignment | Context | Reference |
|---|---|---|---|
| 510 - 875 cm⁻¹ | Fingerprint region for ZnSe vibrational bonding | Nanocomposite characterization | researchgate.net |
| ~610 cm⁻¹ | Zn-Se bond in tetrahedral site | Nanocomposite characterization | researchgate.net |
Spectroscopic Ellipsometry for Optical Constants
Spectroscopic ellipsometry is a powerful non-destructive optical technique used to determine the dielectric functions and related optical constants of thin films and bulk materials. For zinc selenide (ZnSe), this method has been instrumental in characterizing its optical properties across a wide spectral range.
The technique measures the change in polarization of light upon reflection from a sample surface. The measured parameters, psi (Ψ) and delta (Δ), are related to the ratio of the complex Fresnel reflection coefficients for p- and s-polarized light. These parameters are then used in a modeling process to extract the optical constants, such as the refractive index (n) and the extinction coefficient (k), or equivalently, the real (ε₁) and imaginary (ε₂) parts of the dielectric function.
Research on ZnSe thin films, often grown by molecular beam epitaxy (MBE) on gallium arsenide (GaAs) substrates, has utilized spectroscopic ellipsometry to investigate the material's critical point structures in the energy range of 1.5 to 5.3 eV. aip.orgaps.org These studies have successfully identified and analyzed the E₀, E₀+Δ₀, E₁, and E₁+Δ₁ critical points. To accurately model the dielectric function, a sum of harmonic oscillators is often employed to fit the experimental data. aip.orgaip.org Below the fundamental absorption edge, a Sellmeier-type function can be used to represent the refractive index. aip.orgaip.org
The fundamental energy gap of ZnSe has been determined to be at 2.68 eV. aip.orgaip.org The E₀+Δ₀ and E₁ critical points have been found to be at approximately 3.126 eV and 4.75 eV, respectively. aip.orgaip.org The analysis is often enhanced by accounting for excitonic effects, which can significantly modify the critical point singularity structures. aps.org
The preparation method of the ZnSe film can influence its optical properties. For instance, studies on vacuum-evaporated polycrystalline ZnSe films have also been conducted. spiedigitallibrary.org In these cases, the Tauc-Lorentz model can be used to deduce the bandgap, with one study reporting a value of 2.45 eV. spiedigitallibrary.org The surface roughness and the interface layer between the ZnSe film and the substrate are typically modeled using the Bruggeman effective medium approximation. spiedigitallibrary.org
Interactive Data Table: Optical Constants of Zinc Selenide
Photoacoustic Spectroscopy for Optical Absorption Coefficient Studies
Photoacoustic spectroscopy (PAS) is a valuable technique for determining the optical absorption coefficient of materials, including zinc selenide. This method is particularly advantageous for measuring low optical absorption and for characterizing both crystalline and disordered materials. aps.org PAS relies on the photoacoustic effect, where the absorption of modulated light by a sample generates heat, leading to pressure waves (sound) that can be detected by a sensitive microphone.
The amplitude and phase of the photoacoustic signal are dependent on the optical absorption coefficient and the thermal properties of the sample, as well as the chopping frequency of the incident light. By analyzing the photoacoustic signal as a function of the incident light wavelength, the optical absorption spectrum can be obtained.
Studies on chemical vapor deposition (CVD) grown ZnSe have utilized PAS to distinguish between bulk and surface optical absorption. nih.govoptica.org In one such study, a CO₂ laser operating at a wavelength of 10.6 µm was used as the light source. nih.govoptica.org By analyzing the dependence of the photoacoustic signal amplitude and phase on the chopping frequency, researchers were able to determine the ratio of surface-to-bulk optical absorption.
For a set of CVD ZnSe samples, the effective absorption coefficient (βeff) was measured by laser rate calorimetry to be 4.32 x 10⁻³ cm⁻¹. nih.govoptica.org Through theoretical modeling of the photoacoustic data, the bulk optical absorption coefficient (βB) was determined to be 4.06 x 10⁻³ cm⁻¹, while the surface absorption (βs) was found to be 0.000102. nih.govoptica.org This indicated that for these particular samples, approximately 94% of the total effective absorption was due to the bulk material. nih.govoptica.org
PAS has also been employed to study the energy band structure and thermal diffusivity of polycrystalline ZnSexTe₁₋x alloys. aps.org These studies have shown the presence of an exponential absorption edge (Urbach edge) in these materials, which can be described within the framework of the Dow-Redfield model, attributing the absorption process to an internal Franz-Keldysh effect caused by phonon-generated electric fields. aps.org
Data Table: Optical Absorption Coefficients of CVD Zinc Selenide at 10.6 µm
| Parameter | Value | Unit | Source |
|---|---|---|---|
| Effective Absorption Coefficient (βeff) | 4.32 x 10⁻³ | cm⁻¹ | nih.govoptica.org |
| Bulk Optical Absorption Coefficient (βB) | 4.06 x 10⁻³ | cm⁻¹ | nih.govoptica.org |
| Surface Absorption (βs) | 0.000102 | (dimensionless) | nih.govoptica.org |
Surface Chemistry and Interface Engineering of Zinc Selenide
Native Oxide Formation and Evolution on ZnSe Surfaces
The exposure of zinc selenide (B1212193) (ZnSe) to ambient conditions inevitably leads to the formation of a native oxide layer, which can significantly influence the material's properties and device performance. Understanding the composition of this oxide layer and how it is affected by various treatments is crucial for controlling the surface chemistry of ZnSe.
Identification of Oxide Species (e.g., SeO₂, ZnO)
When a ZnSe surface is exposed to air, a native oxide layer spontaneously forms. osti.gov X-ray photoelectron spectroscopy (XPS) is a primary technique used to identify the chemical species present on the surface. Studies have shown that the native oxide on ZnSe consists of both zinc oxide (ZnO) and selenium dioxide (SeO₂). researchgate.netaip.org The presence of ZnO is indicated by a shift in the Zn 2p binding energy to a higher value, corresponding to Zn-O bonding. aip.org Similarly, the formation of SeO₂ is identified by the appearance of peaks at higher binding energies in the Se 3d spectrum, which are attributed to Se-O bonds. aip.org The relative amounts of these oxides can vary depending on the surface history and treatment. In some cases, the presence of hydroxyl species like SeOH and ZnOH has also been reported, particularly in the presence of water vapor. researchgate.net
Influence of Surface Treatments (e.g., Etching, UV-Ozone) on Oxidation
Various surface treatments are employed to modify the native oxide layer on ZnSe for specific applications. These treatments can either remove the oxide or intentionally grow a controlled oxide layer.
Etching: Chemical etching is a common method to remove the native oxide layer from ZnSe surfaces. morressier.com Solutions such as hydrochloric acid (HCl) and potassium permanganate:sulfuric acid (KMnO₄:H₂SO₄) have been shown to effectively remove both ZnO and SeO₂. researchgate.net However, etching can also alter the surface stoichiometry, often leaving the surface enriched in selenium. researchgate.net While etching removes the initial oxide layer, the surface can re-oxidize upon exposure to air. researchgate.net Interestingly, some etching procedures can passivate the surface, slowing down the rate of subsequent native oxide regeneration compared to a freshly fractured surface. morressier.com
UV-Ozone Treatment: In contrast to etching, UV-ozone treatment is used to intentionally grow an oxide layer. This process increases the surface oxidation, leading to a significant increase in the signals for both ZnO and SeO₂ in XPS analysis. researchgate.net This controlled oxidation is often used to convert the typically hydrophobic ZnSe surface to a hydrophilic one, which can be beneficial for subsequent processing steps like atomic layer deposition (ALD). aip.org The use of ozone or plasma-activated oxygen species effectively creates ZnO and SeO₂, which are responsible for this change in surface properties. aip.org
The following table summarizes the effects of different surface treatments on the elemental composition of the ZnSe surface, as determined by XPS.
| Treatment | Zn/Se Ratio | Key Observations |
| As-received | ~1.0 | Presence of native ZnO and SeO₂. aip.org |
| HCl Etch | ~0.8 | Preferential removal of Zn, leaving a Se-rich surface. researchgate.net |
| KMnO₄:H₂SO₄ Etch | ~0.8 | Similar to HCl etch, results in a Se-rich surface. researchgate.net |
| NH₄OH:C₂H₆O Etch | ~1.0 (after UV-Ozone) | Can lead to the formation of SeOH and ZnOH instead of SeO₂ and ZnO after subsequent UV-ozone treatment. researchgate.net |
| UV-Ozone | Varies | Significantly increases the amount of ZnO and SeO₂ on the surface. researchgate.netaip.org |
Interfacial Reactivity and Chemical Bonding at Heterojunctions
The interfaces between ZnSe and other materials, such as metals and other semiconductors, are critical for the functionality of electronic and optoelectronic devices. The chemical reactions and bonding at these heterojunctions determine the electronic properties and stability of the device.
Metal/ZnSe Interfaces (e.g., Al/ZnSe, Au/ZnSe)
The reactivity at metal/ZnSe interfaces varies significantly depending on the metal used.
Al/ZnSe: The interface between aluminum (Al) and ZnSe is highly reactive. aps.orgaip.org When Al is deposited on a ZnSe surface, a chemical reaction occurs, leading to the formation of aluminum selenide (AlₓSeᵧ). aps.orgaip.org This reaction involves the displacement of zinc atoms from the ZnSe lattice. aip.org The formation of AlₓSeᵧ dominates the interfacial chemistry. aps.org
Au/ZnSe: In contrast to aluminum, the gold (Au)/ZnSe interface is largely unreactive and atomically abrupt. aps.orgaip.org There is negligible substrate disruption, and Au forms a chemically stable interface with ZnSe. aip.org However, some studies suggest that under certain conditions, Au-Zn alloying can occur, particularly if a thin zinc interlayer is present. aip.org The formation of Au-Se bonds has also been proposed to contribute to the stable deposition of Au nanoparticles on ZnSe surfaces. acs.orgacs.org
The following table provides a comparative overview of the interfacial characteristics for Al/ZnSe and Au/ZnSe.
| Metal | Interfacial Reactivity | Primary Interfacial Species | Reference |
| Al | High | AlₓSeᵧ | aps.orgaip.org |
| Au | Low/Unreactive | Abrupt interface, potential for Au-Zn alloying | aps.orgaip.orgaip.org |
Semiconductor/ZnSe Heterointerfaces (e.g., Si/ZnSe, ZnSe/ZnS)
Heterointerfaces between ZnSe and other semiconductors are fundamental to many device structures, including light-emitting diodes and solar cells.
Si/ZnSe: The interface between silicon (Si) and ZnSe is complex due to the lattice mismatch of about 4.3% and the difference in thermal expansion coefficients. nycu.edu.tw This can lead to the generation of a high density of dislocations. nycu.edu.tw The electronic properties of the Si/ZnSe interface are highly sensitive to the bonding at the heterointerface. aip.orgaip.org Relaxed Si bonds at the interface can induce interface states within the band gap, which can be either vacant or filled. aip.orgaip.org Atomic interdiffusion, such as the formation of Ga-Se or Zn-As bonds in a ZnSe/GaAs system (a similar II-VI/III-V interface), can also significantly impact the electronic properties. nycu.edu.tw
ZnSe/ZnS: The ZnSe/zinc sulfide (B99878) (ZnS) system is a common-cation heterostructure with a smaller lattice mismatch compared to Si/ZnSe. aip.org This interface is generally considered to have low heterointerface diffusion. aip.org Growing a ZnS shell on a ZnSe core is a common strategy to passivate the surface of ZnSe quantum dots, leading to enhanced photoluminescence quantum yield and stability. nanoshel.com However, strain can still be present at the interface, which can influence the morphology of the shell growth. nih.gov
Control of Surface Energy and Interfacial Strain
The ability to control surface energy and interfacial strain is crucial for fabricating high-quality ZnSe-based heterostructures, particularly in the context of nanomaterials like quantum dots.
Surface energy plays a significant role in the growth and stability of nanocrystals. For instance, doping ZnSe quantum dots with Yb³⁺ has been shown to reduce the surface energy of the ZnSe (220) crystal plane. nih.govresearchgate.net This reduction in surface energy, along with the alleviation of interface strain in ZnSe/ZnS core/shell structures, allows for the growth of larger, more stable quantum dots. nih.govresearchgate.net
Interfacial strain arises from the lattice mismatch between the two materials at a heterointerface. In the ZnSe/ZnS system, the lattice mismatch is approximately 4.5%. nih.gov This strain energy increases with the thickness of the shell layer. nih.gov The morphology of the grown shell can be controlled by tuning the growth rate. nih.govacs.org A slow growth rate, approaching the thermodynamic limit, can lead to the formation of unique, coherent shell morphologies like helical structures, which help to minimize the total strain and surface energy. nih.gov Conversely, a faster growth rate can lead to the formation of flat or island-like shells. nih.gov The strain between the ZnSe core and the ZnS shell can also convert the band alignment from type-I to type-II, affecting the optical properties of the quantum dots. researchgate.net
Mechanisms of Surface Traps and Passivation Strategies
The performance and stability of devices based on zinc selenide (ZnSe) are intrinsically linked to the chemistry of their surfaces and interfaces. Surface defects can introduce electronic states within the bandgap, known as surface traps, which often act as non-radiative recombination centers, degrading optical and electronic properties. Consequently, understanding the mechanisms of these traps and developing effective passivation strategies are critical areas of research.
Mechanisms of Surface Traps
Surface traps in ZnSe nanomaterials and thin films can arise from several sources, including dangling bonds, surface vacancies, and adatoms. These defects create energy levels within the bandgap that can trap charge carriers (electrons or holes), preventing them from participating in desired radiative recombination or charge transport processes.
Selenium and Zinc Vacancies: One of the most common types of surface defects is vacancies. Selenium-rich surfaces can lead to the formation of deep traps for photogenerated holes. sci-hub.se Conversely, zinc vacancies (VZn) can also introduce trap states. In some instances, these vacancies can form complex defects. For example, in Al-doped ZnSe, VZn-related complex defects have been identified as the source of radiative trap centers at 1.97 eV and 2.25 eV. researchgate.net In InP/ZnSe core/shell quantum dots, a prevalent hole trap has been identified as a complex involving a zinc vacancy adjacent to a substitutional indium ion (In3+/VZn2−). aip.orgosti.gov This trap is calculated to have its highest occupied orbitals about 1 eV above the valence band of bulk ZnSe. osti.gov
Undercoordinated Surface Atoms: Incomplete coordination of surface zinc or selenium atoms results in dangling bonds that create trap states. For instance, undercoordinated surface chalcogenides are a known source of trap states in InP/ZnSe quantum dots, arising from a low surface concentration of passivating zinc salts during synthesis. acs.org
Electron and Hole Traps: Surface defects can be categorized as either electron or hole traps. In ZnSe quantum wires, surface electron traps are considered more prevalent. oup.com This is because the conduction band minimum (CBM) and valence band maximum (VBM) in bulk ZnSe are located such that electron-trapping states can readily form within the bandgap, while hole-trapping states tend to be located within the valence band. oup.com Ultrafast transient absorption spectroscopy has shown that in Type II ZnTe-ZnSe core-shell quantum dots, surface-trapping of hot electrons can occur within a few picoseconds, while for cooled, band-edge electrons, it happens within tens of picoseconds. rsc.org Deep level transient spectroscopy (DLTS) has been employed to identify specific electron trap energies in doped ZnSe layers, as detailed in the table below.
| Dopant | Trap Energy Level (below CBM) | Trap Density (cm-3) | Reference |
| Al | 0.16 eV (ND1) | 2x1015 | researchgate.netresearchgate.net |
| Al | 0.80 eV (ND2) | 3x1016 | researchgate.netresearchgate.net |
| Cl | 0.30 eV | - | researchgate.net |
| Cl | 0.51 eV | ~1015 | researchgate.netresearchgate.net |
| Ga | 0.26 eV | - | researchgate.net |
| Ga | 0.40-0.56 eV | - | researchgate.net |
| N (donor level) | 56 ± 5 meV | ~21% of N atoms | aps.org |
Table 1: Experimentally determined electron trap energy levels in doped ZnSe thin films using Deep Level Transient Spectroscopy (DLTS).
Passivation Strategies
To mitigate the detrimental effects of surface traps, various passivation strategies have been developed. These techniques aim to either chemically remove the trap states or to overgrow the ZnSe surface with a wider bandgap material to confine the charge carriers.
Shell Growth (Inorganic Passivation): A widely used strategy is the epitaxial growth of a shell of a wider bandgap semiconductor, such as zinc sulfide (ZnS), on the ZnSe surface. This creates a physical barrier that confines the charge carriers within the core, preventing them from reaching the surface traps. hanyang.ac.kr For instance, growing a ZnS shell on InP/ZnSe quantum dots has been shown to passivate both electron and hole traps, leading to a longer-lived band-edge electron (from 26-32 ns to >120 ns) and a slower hole trapping lifetime (from ~3.4 ns to >45 ns). rsc.org In quantum dot sensitized solar cells (QDSCs), using a ZnSe passivation layer on CdS/CdSe quantum dots improved the solar cell efficiency from 1.86% to 3.99%. uow.edu.auacs.orgresearchgate.net This improvement was attributed to a nearly 6-fold increase in the effective electron lifetime. uow.edu.auacs.org Doping the passivation layer, for example with manganese in a ZnSe layer, can further enhance device performance by improving light absorption and promoting hole transport, which led to a power conversion efficiency increase from 5.62% to 6.12%. iphy.ac.cn
Ligand Passivation (Organic and Chemical Passivation): The surface of ZnSe can be passivated by coordinating organic ligands or other chemical species to the undercoordinated surface atoms.
Thiol Passivation: Thiol-containing molecules can effectively passivate surface electron traps in ZnSe quantum wires, leading to long-lived charge carriers and enhanced efficiency in solar-to-hydrogen conversion. oup.comnih.gov
Zinc Acetate Treatment: Exposure of InP/ZnSe quantum dots to zinc acetate, a mild Lewis acid, can drastically enhance the photoluminescence quantum yield (PLQY) by passivating undercoordinated chalcogenide surface sites. acs.org Research has demonstrated an increase in PLQY from approximately 40% to as high as 90% after this treatment. acs.org
Atomic Sulfur Passivation: Treating ZnSe nanorods with a sodium sulfide solution results in an "atomic sulfur passivation," where S2- ions substitute surface ligands and bind to under-coordinated zinc atoms, forming a ZnS monolayer. mdpi.com This method has been shown to increase the photocurrent density of a TiO₂/ZnSe photoanode from 273 µA/cm² to 325 µA/cm² and significantly improve stability. mdpi.com
Phosphine (B1218219) Oxide Passivation: In ZnSeTe-based quantum dots, phosphine oxide functional groups have been used in a dual passivation strategy to modify both the quantum dot film and the ZnMgO electron transport layer. This approach effectively passivates anionic vacancies on the quantum dot surfaces, leading to a peak external quantum efficiency (EQE) of 18.02% and extending the operational lifetime (T50) at 100 cd/m² from 143 hours to 618 hours. researchgate.net
Photochemical Passivation: This technique utilizes light to promote chemical reactions on the quantum dot surface that lead to passivation. For InP/ZnSe/ZnS quantum dots, a photochemical surface passivation method using a halogen lamp enhanced their photoluminescence. acs.org Another study showed that photo-assisted amino passivation of CdSe/ZnSe core/shell quantum dots improved the PLQY by approximately 28%. aip.org
| Passivation Strategy | Material System | Parameter Improved | Improvement Metric | Reference |
| ZnSe Shell Coating | CdS/CdSe QDSC | Power Conversion Efficiency | 1.86% to 3.99% | uow.edu.auacs.orgresearchgate.net |
| Mn-doped ZnSe Shell | CdS/CdSe QDSC | Power Conversion Efficiency | 5.62% to 6.12% | iphy.ac.cn |
| Zinc Acetate Exposure | InP/ZnSe QDs | Photoluminescence Quantum Yield | ~40% to 90% | acs.org |
| Atomic Sulfur Passivation | TiO₂/ZnSe Nanorod Photoanode | Photocurrent Density | 273 to 325 µA/cm² | mdpi.com |
| Ionic Liquid Modification | InP/ZnSe/ZnS QDs | Photoluminescence Quantum Yield | 33% to 51% | researchgate.net |
| Phosphine Oxide | ZnSeTe-based QLED | External Quantum Efficiency | 10.76% to 18.02% | researchgate.net |
| Phosphine Oxide | ZnSeTe-based QLED | Operational Lifetime (T50) | 143 h to 618 h | researchgate.net |
Table 2: Summary of performance improvements in ZnSe-based systems through various passivation strategies.
Doping Strategies and Their Impact on Zinc Selenide Properties
Doping Effects on Structural Parameters
The lattice constant of a crystal is a fundamental parameter that can be precisely modulated through doping. The substitution of host atoms (Zn or Se) with dopant atoms of a different ionic radius inevitably induces strain in the crystal lattice, leading to either expansion or contraction.
For instance, doping with aluminum (Al) has been observed to cause a contraction of the lattice constant. researchgate.netaaup.edu Similarly, introducing nitrogen (N) as a dopant leads to a decrease in the lattice constant, a reduction that is more significant than what would be predicted solely by the shorter Zn-N bond distance, suggesting the concurrent generation of point defects. aip.org
Conversely, doping with certain transition metals can lead to an increase in the lattice parameter. Studies on iron (Fe)-doped ZnSe show that the lattice constant slightly increases as the Fe²⁺ concentration rises. acs.orgnih.gov However, the effects can be complex; one study on iron and chromium co-doping found that a sample with a higher Fe²⁺ concentration exhibited a smaller lattice parameter, a phenomenon attributed to a greater number of selenium vacancies. lu.lv The impact of manganese (Mn) is also subject to varied observations, with one study reporting lattice expansion nih.gov and another noting minimal change due to the similar ionic radii of Mn and Zn. researchgate.net
Table 1: Effect of Various Dopants on the Lattice Constant of Zinc Selenide (B1212193)
| Dopant | Effect on Lattice Constant | Reference |
|---|---|---|
| Aluminum (Al) | Contraction | researchgate.netaaup.edu |
| Nitrogen (N) | Contraction | aip.org |
| Iron (Fe) | Slight Increase | acs.orgnih.gov |
| Manganese (Mn) | Expansion or Minimal Change | nih.govresearchgate.net |
Doping exerts a significant influence on the microstructure of ZnSe, affecting grain size and the degree of crystallinity. These structural features are critical for the performance of semiconductor devices. The introduction of dopants can either promote or inhibit grain growth and can introduce defects that alter the crystalline order.
Doping with elements like aluminum (Al) and cobalt (Co) has been shown to decrease the average grain size while simultaneously increasing microstrain and the density of dislocations within the crystal. researchgate.netaaup.eduiaea.org Copper (Cu) doping also leads to a reduction in crystalline size, with one study documenting a decrease from approximately 5.2 nm to 3.2 nm, alongside an increase in dislocation density. mdpi.com
In contrast, doping with silver (Ag) has been reported to have the opposite effect, increasing the crystallite size from 4.2 nm up to 13.5 nm in nanostructures. acs.org The impact on crystallinity is also evident in how dopants affect the material's Raman spectra; the broadening of the linewidth in nitrogen (N)-doped ZnSe, for example, is indicative of the creation of point defects that disrupt the perfect crystalline structure. aip.org
Table 2: Influence of Doping on Grain Size and Crystallinity of Zinc Selenide
| Dopant | Effect on Grain Size | Effect on Crystallinity | Reference |
|---|---|---|---|
| Copper (Cu) | Decrease | Reduction | mdpi.com |
| Aluminum (Al) | Decrease | Increased defect density | researchgate.netaaup.edu |
| Cobalt (Co) | Decrease | Increased microstrain | iaea.org |
| Silver (Ag) | Increase | - | acs.org |
Electronic and Optical Property Tuning via Doping
The primary motivation for doping ZnSe is often to tailor its electronic and optical properties for specific applications. By introducing new energy levels within the band gap or altering the band structure itself, doping can control light absorption and emission characteristics as well as electrical transport.
The band gap, which is the energy difference between the valence and conduction bands, is a critical property of a semiconductor that determines its optical and electronic behavior. Doping provides a direct method for "band gap engineering."
Introducing aluminum (Al) into ZnSe has been shown to widen the energy band gap, with one investigation reporting an increase from 2.84 eV to 2.91 eV. researchgate.net Conversely, doping with manganese (Mn) or iron (Fe) typically leads to a decrease in the band gap. acs.orgacs.org For example, increasing the concentration of Fe²⁺ dopants can lower the band gap from 2.52 eV to 2.27 eV. acs.org The effect of some dopants can be complex; reports on cobalt (Co) and silver (Ag) have shown conflicting results, with some studies indicating an increase in the band gap and others a decrease, likely depending on the doping method and concentration. researchgate.netnih.goviaea.orgacs.org
A more dramatic tuning of the band gap can be achieved by alloying ZnSe with other semiconductors. Mixing with cadmium telluride (CdTe), for instance, allows for a continuous reduction of the band gap from 2.58 eV for pure ZnSe down to 1.75 eV, demonstrating a powerful method for tailoring the material's absorption spectrum. acs.orgacs.org
Table 3: Impact of Doping on the Band Gap of Zinc Selenide
| Dopant/Alloy | Effect on Band Gap | Reported Band Gap Range (eV) | Reference |
|---|---|---|---|
| Aluminum (Al) | Increase | 2.84 → 2.91 | researchgate.net |
| Manganese (Mn) | Decrease | - | acs.org |
| Iron (Fe) | Decrease | 2.52 → 2.27 | acs.org |
| Cadmium Telluride (CdTe) Alloy | Decrease | 2.58 → 1.75 | acs.orgacs.org |
| Bismuth (Bi) | Decrease | 1.55 - 1.72 | tandfonline.com |
Doping can significantly enhance the photoluminescence (PL) of ZnSe by creating new radiative recombination pathways, and it can extend the spectral range of emission. The introduction of dopants creates energy levels within the band gap that can capture charge carriers, leading to light emission at different wavelengths.
Donor dopants such as chlorine (Cl) and gallium (Ga) have been shown to strongly increase the intensity of the donor-bound exciton (B1674681) emission. icm.edu.pl However, at high concentrations, these dopants can also promote deep-level emissions, sometimes referred to as "orange emission," at the expense of the desired band-edge luminescence. icm.edu.pl Research indicates that chlorine is a more efficient n-type dopant than gallium, as it results in a weaker deep-band emission. icm.edu.pl
Lanthanide elements are particularly effective for extending the spectral range. Co-doping with europium (Eu³⁺) and ytterbium (Yb³⁺) introduces new, sharp emission lines in the visible and near-infrared regions. mdpi.com Doping ZnSe nanosheets with erbium (Er³⁺) is especially notable, as it can produce an ultrabroadband optical emission that spans from the ultraviolet, through the visible spectrum (green, red, and yellow), and into the near-infrared, all from a single compound. acs.orgpolyu.edu.hkacs.org
Modifying the electrical properties of ZnSe is another key objective of doping. By introducing donors (which provide excess electrons) or acceptors (which provide excess holes), the carrier concentration and, consequently, the electrical conductivity can be precisely controlled.
Doping with aluminum (Al) is a well-established method for creating n-type ZnSe, leading to enhanced optical conductivity and high electron concentrations, with one study achieving 8.37 × 10¹⁸ cm⁻³. researchgate.net Other metals like silver (Ag), manganese (Mn), copper (Cu), and cobalt (Co) have also been shown to increase the electrical conductivity of ZnSe compared to its undoped state. researchgate.netmdpi.comacs.org
The electrical properties can also be tuned for specific applications. For example, doping with sulfur (S), iron (Fe), or chromium (Cr) results in a material whose electrical resistivity can be tuned as a function of frequency. mdpi.comresearchgate.net Notably, Cr-doped ZnSe exhibits very high resistivity, making it suitable for high-voltage device applications. mdpi.comresearchgate.net Furthermore, doping with alkali metals like lithium (Li) has been explored to induce p-type conductivity in ZnSe, a crucial step for the fabrication of p-n junctions. aip.org
Specific Dopant Incorporation and Role
The introduction of dopants into the zinc selenide (ZnSe) crystal lattice is a key strategy for tailoring its physical and chemical properties. The role and impact of these dopants are heavily dependent on their chemical nature, be it transition metals, rare earth ions, or non-metals.
Transition Metal Doping (e.g., Mn, Co, Ag, Sr)
Transition metals are a significant class of dopants for ZnSe, capable of modifying its optical, magnetic, and electrical characteristics.
Manganese (Mn): The incorporation of manganese (Mn²⁺) into the ZnSe lattice can be achieved through various methods, including hydrothermal processes and nucleation-doping. mdpi.comosti.gov Mn²⁺ ions can substitutionally replace Zn²⁺ ions within the host lattice. osti.gov This doping process influences the emission properties of ZnSe nanocrystals, which become dependent on both the dopant impurities and the nanocrystal size. eurekalert.orgnn-labs.comaps.org Research has shown that an increase in Mn²⁺ concentration in ZnSe quantum dots can lead to a subtle red shift in the orange luminescence and a blue shift in the near-band-edge luminescence. osti.gov Specifically, for Mn-doped ZnSe quantum dots, near-band-edge luminescence at 412 nm and a manganese-related orange emission band around 588 nm have been observed. osti.gov The introduction of Mn can also affect the crystal structure; at doping levels around 0.75%, a transition from a pure zinc-blende structure to a mix including the wurtzite phase has been noted. osti.gov Furthermore, increasing Mn concentration in ZnSe nanoparticles can enhance ferromagnetic properties. mdpi.com
Cobalt (Co): Cobalt (Co²⁺) doping has been shown to alter the crystal structure of ZnSe from cubic to a face-centered cubic structure. chemeurope.com This modification leads to enhanced absorbance, optical conductivity, and refractive index. chemeurope.com As the molar percentage of cobalt increases from 0.1% to 0.3%, the energy bandgap of ZnSe has been observed to decrease from 2.2 eV to 2.0 eV. chemeurope.com This change is accompanied by an increase in electrical conductivity. chemeurope.com For instance, the conductivity of Co-doped ZnSe films increased with higher dopant concentrations. chemeurope.com Synthesis of Co-doped ZnSe quantum dots has been successfully achieved in aqueous solutions using L-cysteine as a modifier, resulting in spherical particles with a cubic zinc blende structure. nn-labs.com
Silver (Ag): Silver (Ag) can be introduced into ZnSe thin films through processes like ion exchange. rsc.orgacs.orgescholarship.org Doping with Ag has been found to reduce the energy band gap of ZnSe thin films. rsc.org It also significantly impacts the material's electrical properties, with resistivity decreasing from the order of 10⁸ Ω·cm in as-deposited films to 1 Ω·cm after Ag immersion. rsc.org Morphologically, Ag doping can induce a change from microspheres to a rod-like structure. acs.org First-principle calculations suggest that Ag-doped ZnSe behaves as a p-type semiconductor. acs.org
Strontium (Sr): Strontium (Sr²⁺) has been incorporated into ZnSe nanoparticles using co-precipitation methods. electronicsforu.comrsc.orgiscientific.org Structural analysis reveals that as the molar ratio of strontium increases, the crystallite size also increases. rsc.org For example, in one study, the crystallite size grew from 12 nm in pure ZnSe to 35 nm in samples with a 0.1 molar ratio of strontium. rsc.orgresearchgate.net This doping also leads to morphological changes, with low concentrations resulting in nanosheets and higher concentrations producing nanoflowers. researchgate.net
Table 1: Effects of Transition Metal Doping on Zinc Selenide Properties
| Dopant | Method of Incorporation | Impact on Crystal Structure | Effect on Optical Properties | Effect on Electrical/Magnetic Properties |
|---|---|---|---|---|
| Manganese (Mn) | Hydrothermal, Nucleation-doping | Can introduce wurtzite phase at ~0.75% doping. osti.gov | Orange luminescence (~588 nm) and near-band-edge emission (~412 nm). osti.gov | Induces and enhances ferromagnetism. mdpi.com |
| Cobalt (Co) | Electrodeposition | Changes from cubic to face-centered cubic. chemeurope.com | Decreases band gap (2.2 to 2.0 eV); enhances absorbance. chemeurope.com | Increases electrical conductivity. chemeurope.com |
| Silver (Ag) | Ion Exchange | Induces morphological change from microspheres to rods. acs.org | Reduces energy band gap. rsc.org | Reduces electrical resistivity significantly. rsc.org |
| Strontium (Sr) | Co-precipitation | Increases crystallite size with concentration. rsc.orgresearchgate.net | Induces morphological changes affecting optical response. researchgate.net | Not extensively reported. |
Rare Earth Ion Doping (e.g., Eu³⁺, Yb³⁺)
Doping with rare earth ions is another effective method to modify the luminescent properties of ZnSe.
Europium (Eu³⁺): Europium (Eu³⁺) can be doped into ZnSe thin films using techniques like the photo-assisted chemical bath deposition. mdpi.com While the wurtzite crystal structure is maintained, an increase in europium concentration leads to a decrease in diffraction peak intensity, indicating a loss of crystallinity. mdpi.com Morphologically, the films can transform from flaky structures to spherical grains with higher dopant concentrations. mdpi.com Although direct emission from Eu³⁺ ions may not be observed, their presence can enhance the emission peak intensities related to the ZnSe host material. mdpi.com The band gap energy has been shown to increase with Eu³⁺ concentration, causing a blue shift in the transmittance edge. mdpi.com Co-doping of ZnSe with Eu³⁺ and Yb³⁺ has been found to lower the band gap compared to pure ZnSe and introduce new, intense emission lines in the photoluminescence spectrum. ncsu.eduacs.org
Ytterbium (Yb³⁺): Ytterbium (Yb³⁺) doping of ZnSe nanoparticles, synthesized via photo-assisted chemical bath deposition, has been shown to decrease the crystallite size significantly, for instance, from approximately 24.40 nm in undoped ZnSe to 4.66 nm with Yb³⁺ incorporation. wikipedia.org This doping also induces a morphological transformation from nano-flakes to spherical particles as the Yb³⁺ concentration increases. wikipedia.org The band gap energy of ZnSe thin films can be tuned by varying the Yb³⁺ concentration, for example, within the range of 2.76 eV to 3.12 eV. wikipedia.org While Yb³⁺ may not introduce its own photoluminescence bands in the visible range, it influences the luminescent properties by altering the defect composition of the crystals. icm.edu.pl
Table 2: Effects of Rare Earth Ion Doping on Zinc Selenide Properties
| Dopant | Method of Incorporation | Impact on Crystal Structure | Effect on Optical Properties |
|---|---|---|---|
| Europium (Eu³⁺) | Photo-assisted chemical bath, Chemical vapor transport | Loss of crystallinity with increased concentration. mdpi.com | Increases band gap energy; enhances host material emission. mdpi.com Co-doping with Yb³⁺ lowers band gap and adds new emission lines. ncsu.eduacs.org |
| Ytterbium (Yb³⁺) | Photo-assisted chemical bath | Decreases crystallite size; transforms morphology from flakes to spheres. wikipedia.org | Tunable band gap (e.g., 2.76–3.12 eV); influences luminescence via defect modification. wikipedia.orgicm.edu.pl |
Non-Metal Doping
The introduction of non-metal elements into the ZnSe lattice provides a pathway to create n-type or p-type semiconducting materials.
Halogens (F, Cl, I): Halogen elements can be used for n-type doping of ZnSe. chemeurope.comaip.org Computational analysis has been employed to predict the changes in optical properties of ZnSe when doped with fluorine (F) and chlorine (Cl), with results confirmed by experiments. eurekalert.orgelectronicsforu.comwikipedia.org These studies show a more complex defect chemistry than simple substitution on the Selenium site. wikipedia.org For instance, with chlorine, a complex involving Cl substituting for Se with a neighboring zinc vacancy is prevalent. wikipedia.org Iodine has been used to create highly conductive n-type ZnSe single crystals. researchgate.net The carrier concentration in iodine-doped ZnSe films can be controlled over a wide range (10¹⁵ to 10¹⁹ cm⁻³), and these films exhibit strong blue emission. cambridge.orgcambridge.org
Nitrogen (N): Nitrogen is a key dopant for achieving p-type conductivity in ZnSe, although it can be challenging. chemeurope.comresearchgate.net P-type conversion of nitrogen-doped ZnSe films grown by MOCVD has been achieved after a post-growth anneal, with measured net acceptor concentrations up to 3x10¹⁷ cm⁻³. researchgate.net However, nitrogen doping can also lead to self-compensation, where the creation of nitrogen-related defects, both shallow and deep, counteracts the intended p-type doping. aps.org Photoluminescence and electron paramagnetic resonance studies suggest that heavy nitrogen doping is accompanied by a broad luminescence and the presence of singly ionized selenium vacancies. nih.gov Composites of nitrogen-doped carbon-coated ZnSe nanoparticles have been explored for applications in sodium-ion batteries, demonstrating a conversion reaction followed by an alloying reaction during sodium storage. rsc.org
Sulfur (S): Sulfur can be doped into ZnSe, forming compositions such as ZnSe₀.₉₁S₀.₀₉. mdpi.commdpi.com This doping can reduce the band gap by shifting the absorption edge to a longer wavelength region. mdpi.com Structural studies of sulfur-doped samples show sharp diffraction peaks, with a shift to higher angles compared to pure ZnSe. mdpi.com Electrical characterization of sulfur-doped ZnSe crystals has shown that resistivity and dielectric constant can be tuned as a function of frequency. mdpi.comacs.org
Cation Exchange Mechanisms in Doped ZnSe Nanocrystals
Cation exchange (CE) is a powerful post-synthetic modification technique that allows for the precise tailoring of the composition and properties of nanocrystals, including doped ZnSe. escholarship.org The mechanism involves the replacement of host cations within the nanocrystal lattice with guest cations from the surrounding solution, often preserving the anion sublattice. researchgate.net
The CE process in colloidal ZnSe nanocrystals is a thermally activated isotropic process. ncsu.eduresearchgate.net The efficiency and outcome of the exchange are highly dependent on temperature. At lower temperatures (e.g., 150 °C), CE may be limited to the surface, leading to the formation of core/shell heterostructures. ncsu.eduresearchgate.net At higher temperatures (e.g., ≥240 °C), solid-state cation diffusion is promoted, resulting in the formation of homogeneous alloy nanocrystals. ncsu.eduresearchgate.net A proposed mechanism for this thermally activated diffusion involves the formation of Frenkel defects (a cation vacancy and a self-interstitial), which act as vehicles for the diffusion of ions through the crystal lattice. ncsu.eduresearchgate.netresearchgate.net
The presence of a dopant, such as manganese, can significantly influence the CE process. Mn-doped ZnSe quantum dots have been used as templates to facilitate mild and rapid CE reactions. researchgate.netacs.org A proposed two-step mechanism suggests that the host Zn²⁺ cations are first partially substituted by guest cations (e.g., Cd²⁺, Ag⁺), followed by the substitution of the Mn²⁺ dopant ions located deeper within the crystal structure. researchgate.net This strategy allows for the introduction of various metal ions at mild temperatures (room temperature to 50 °C), which is advantageous for preserving the interfacial structure of the nanocrystals. researchgate.net The exchange of Zn²⁺ in ZnSe for other cations like Ag⁺ can also be achieved through ion exchange processes in solution, which effectively dopes the nanocrystal and alters its properties. Sequential cation exchange has also been demonstrated to convert CdSe/CdS nanorods into ZnSe/ZnS nanorods, showcasing the versatility of this method in creating complex nanostructures.
Photocatalytic Applications and Reaction Mechanisms of Zinc Selenide
ZnSe-Based Photocatalysts for Environmental Remediation
The growing problem of water contamination by industrial effluents and emerging pollutants necessitates the development of effective and sustainable remediation technologies. researchgate.netnih.gov Photocatalysis using semiconductor materials like zinc selenide (B1212193) offers a promising solution by utilizing light to break down harmful substances into less toxic compounds. mdpi.comresearchgate.net
Degradation of Organic Pollutants (e.g., Dyes like Rhodamine B, Methyl Orange)
Organic dyes, such as Rhodamine B (RhB) and Methyl Orange (MO), are common components of industrial wastewater and are known for their persistence and potential toxicity. nih.govmdpi.com Zinc selenide-based photocatalysts have demonstrated considerable success in degrading these dyes under various light conditions.
For instance, ZnSe nanoparticles have been shown to effectively decompose RhB under UV irradiation. mdpi.com The photocatalytic activity can be significantly enhanced by modifying the nanostructure of ZnSe. For example, vulcanized ZnSe nanorods exhibited a 50% improvement in the degradation efficiency of RhB compared to their unmodified counterparts. acs.orgnih.gov Similarly, ZnSe microdisks have shown superior photocatalytic activity in degrading RhB under visible light compared to nanobelts, a difference attributed to their morphology and defect structures. bohrium.com
The degradation of Methyl Orange has also been successfully achieved using ZnSe-based composites. A ZnSe/TiO2 heterojunction, for example, demonstrated a 45.35% degradation efficiency of MO under visible light. springerprofessional.de Another study reported that a ZnSe-TiO2 composite could degrade 80% of MO in 120 minutes under visible light irradiation. bas.bg Furthermore, chitosan-zinc selenide (CS-ZnSe) nanoparticles have shown exceptional degradation efficiencies of 98% for tartrazine (B75150) and 97% for sunset yellow dyes under optimized conditions. nih.gov
| Catalyst | Pollutant | Degradation Efficiency | Light Source | Reference |
| Vulcanized ZnSe nanorods | Rhodamine B | 50% improvement | 365 nm UV light | acs.orgnih.gov |
| ZnSe microdisks | Rhodamine B | Superior to nanobelts | Visible light | bohrium.com |
| ZnSe/TiO2 nanorod heterojunction | Methyl Orange | 45.35% | Visible light | springerprofessional.deresearchgate.net |
| ZnSe-TiO2 composite | Methyl Orange | 80% in 120 min | Visible light | bas.bg |
| Chitosan-ZnSe nanoparticles | Tartrazine | 98% | Visible light | nih.gov |
| Chitosan-ZnSe nanoparticles | Sunset Yellow | 97% | Visible light | nih.gov |
| ZnSe/Co3O4 (3:1) nanocomposite | Congo Red | 96% in 60 min | UV/visible light | mdpi.com |
Removal of Emerging Contaminants
Beyond traditional dyes, there is growing concern about the presence of emerging contaminants in water sources, including pharmaceuticals and personal care products. researchgate.net While specific studies on a wide range of emerging contaminants using ZnSe are still developing, the principles of photocatalytic degradation suggest its potential applicability. The ability of ZnSe-based photocatalysts to generate highly reactive oxygen species (ROS) is key to breaking down complex organic molecules, which is a shared characteristic of many emerging contaminants. nih.govbeilstein-journals.org The successful degradation of various organic dyes serves as a strong indicator of ZnSe's potential for broader environmental remediation applications. researchgate.net
Fundamental Photocatalytic Mechanisms
The photocatalytic activity of zinc selenide is governed by a series of fundamental processes that occur upon illumination. Understanding these mechanisms is crucial for designing more efficient and robust photocatalysts.
Electron-Hole Pair Generation and Separation Dynamics
The initial and most critical step in photocatalysis is the generation of electron-hole pairs. mdpi.com When zinc selenide absorbs photons with energy equal to or greater than its bandgap (approximately 2.7 eV), electrons (e⁻) in the valence band (VB) are excited to the conduction band (CB), leaving behind positively charged "holes" (h⁺) in the valence band. mdpi.comacs.org
The efficiency of photocatalysis is heavily dependent on the separation of these photogenerated electron-hole pairs. If they recombine, the absorbed light energy is dissipated as heat or light, and no chemical reaction occurs. researchgate.netmdpi.com The formation of heterojunctions, by combining ZnSe with other semiconductors, is a highly effective strategy to enhance charge separation. mdpi.comsci-hub.se For example, in a ZnSe/TiO2 heterojunction, the staggered band alignment facilitates the transfer of electrons from ZnSe to TiO2 and holes from TiO2 to ZnSe, effectively separating the charge carriers and reducing recombination. springerprofessional.deresearchgate.net Similarly, creating Z-scheme heterojunctions, such as in CdSe/ZnSe or ZnSe/Fe2O3 systems, can further improve charge separation and maintain high redox potentials. sci-hub.sersc.org The presence of defects in the crystal structure can also act as trapping sites for charge carriers, limiting recombination. mdpi.com
Formation and Role of Reactive Oxygen Species (ROS)
Once the electron-hole pairs are successfully separated, they migrate to the surface of the photocatalyst and participate in redox reactions with adsorbed molecules, primarily water and oxygen, to generate highly reactive oxygen species (ROS). mdpi.comnih.gov These ROS are the primary agents responsible for the degradation of organic pollutants.
The holes (h⁺) in the valence band are powerful oxidizing agents and can directly oxidize organic molecules. More importantly, they can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce hydroxyl radicals (•OH), which are extremely potent and non-selective oxidants. researchgate.netmdpi.com
The electrons (e⁻) in the conduction band are reducing agents and can react with dissolved oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻). mdpi.comnih.gov These superoxide radicals can then participate in a cascade of reactions to produce other ROS, such as hydroperoxyl radicals (•OOH) and hydrogen peroxide (H₂O₂), which further contribute to the degradation process. mdpi.comnih.gov Experiments have confirmed that •O₂⁻ and H₂O₂ are crucial species in the photocatalytic antibacterial activity of ZnSe/Ag2Se heterostructures. nih.gov
Charge Transfer Pathways in Heterojunctions
The design of heterojunctions is a key strategy to improve the photocatalytic efficiency of zinc selenide by facilitating efficient charge transfer and separation. sci-hub.sersc.org Different types of heterojunctions exhibit distinct charge transfer mechanisms.
Type-II Heterojunction: A Type-II heterojunction, like in a ZnSe/Co3O4 nanocomposite, features a staggered band alignment. mdpi.com This arrangement promotes the spatial separation of charge carriers, with electrons accumulating in one semiconductor and holes in the other, significantly reducing recombination and enhancing photocatalytic activity. mdpi.com
Z-Scheme Heterojunction: The Z-scheme mechanism, observed in systems like CdSe/ZnSe and ZnSe/Fe2O3, mimics natural photosynthesis. sci-hub.sersc.org In a direct Z-scheme, electrons in the conduction band of the semiconductor with lower redox potential (e.g., CdSe) recombine with holes in the valence band of the semiconductor with higher redox potential (e.g., ZnSe). sci-hub.se This leaves electrons in ZnSe with strong reduction potential and holes in CdSe with strong oxidation potential, leading to enhanced photocatalytic performance. sci-hub.se
Schottky Heterojunction: Forming a heterojunction between a semiconductor like ZnSe and a noble metal (e.g., Au) or a conductive material like MXene creates a Schottky barrier. ucl.ac.ukfudan.edu.cn This barrier facilitates the transfer of photogenerated electrons from the semiconductor to the cocatalyst, effectively separating them from the holes and reducing recombination. ucl.ac.ukfudan.edu.cn
Strategies for Enhancing Photocatalytic Efficiency
Defect Engineering and Surface Modifications
Defect engineering is a powerful strategy to modulate the electronic and photocatalytic properties of semiconductor materials like ZnSe. By intentionally introducing or controlling defects such as vacancies and interstitials, new energy levels can be created within the bandgap. nih.gov These defect states can act as trapping sites for charge carriers, which can help to suppress the recombination of electron-hole pairs and enhance photocatalytic activity. nih.gov
For instance, studies have shown that creating zinc vacancies (VZn) in ZnSe nanoparticles can significantly improve photocatalytic performance. mdpi.com These vacancies introduce defect-related energy levels that act as co-catalysts, limiting charge carrier recombination. mdpi.com In one study, ZnSe nanoparticles prepared by mechanical milling for 60 minutes exhibited the highest photocatalytic performance in degrading Rhodamine B, a result attributed to an increased number of VZn defects that enhance charge-transfer rates. mdpi.com Similarly, the presence of selenium vacancies (VSe) and zinc vacancies (VZn) has been linked to enhanced photocatalytic activity by creating donor-acceptor pairs that promote charge separation. researchgate.net
Surface modification is another critical approach. This can involve altering the surface structure or passivating surface trap states. A vulcanization process, for example, has been used to create a thin layer of zinc sulfide (B99878) (ZnS) on the surface of ZnSe nanorods. acs.orgnih.gov This surface sulfidation not only enhances light absorption but also facilitates the separation of photogenerated carriers through the formation of a ZnS/ZnSe heterojunction. acs.orgnih.gov This strategy led to a seven-fold increase in photocurrent density and a 50% improvement in the degradation efficiency of Rhodamine B compared to unmodified ZnSe nanorods. nih.gov
Furthermore, modifying the surface of ZnSe quantum dots (QDs) with specific organic ligands can tune the product selectivity in CO2 reduction. diva-portal.orgrsc.org Capping ZnSe QDs with imidazolium-based ligands was found to stabilize the surface-bound CO2 intermediate, leading to a four-fold increase in CO formation and a 13-fold increase in CO selectivity compared to non-functionalized QDs. diva-portal.orgrsc.org This highlights the power of surface chemistry in directing reaction pathways.
Table 1: Impact of Defect Engineering and Surface Modification on ZnSe Photocatalysis
| Modification Strategy | Material System | Target Reaction | Key Finding | Reference |
| Mechanical Milling (to induce VZn) | ZnSe Nanoparticles | Rhodamine B Degradation | ~80% degradation in 150 min, enhanced by VZn defects. | mdpi.com |
| Vulcanization (surface ZnS formation) | ZnSe Nanorods | Rhodamine B Degradation | 7-fold increase in photocurrent; 50% higher degradation efficiency. | acs.orgnih.gov |
| Imidazolium Ligand Capping | ZnSe Quantum Dots | CO2 Reduction | 4-fold increase in CO yield and 13-fold increase in CO selectivity. | diva-portal.orgrsc.org |
| Partial Surface Passivation | ZnSe-BF4/NiCycP | CO2 Reduction | Increased TONCO to >280 with >33% selectivity for CO. | scispace.comrsc.org |
Noble Metal Deposition and Co-catalyst Integration
To further boost photocatalytic efficiency, co-catalysts are often integrated with ZnSe. These co-catalysts provide active sites for redox reactions, lower the activation energy for these reactions, and promote the separation of photogenerated charge carriers. Noble metals like gold (Au), platinum (Pt), and rhodium (Rh) are highly effective co-catalysts due to their excellent conductivity and catalytic activity. stonybrook.eduucl.ac.uk
When deposited on the surface of ZnSe nanostructures, noble metal nanoparticles act as electron sinks, drawing photogenerated electrons from the ZnSe conduction band. This process effectively separates the electrons and holes, extending their lifetime and making them more available for catalytic reactions. ucl.ac.uk For example, Au-ZnSe hybrid nanorods have demonstrated stable and sustainable hydrogen (H2) generation from water splitting. ucl.ac.uk The photocatalytic H2 production rate for these hybrid nanorods was reported to be 2696 µmol·h⁻¹·g⁻¹ when using Na2S and Na2SO3 as sacrificial agents. ucl.ac.uk
Research has also explored the "single-atom catalyst" (SAC) regime, where individual metal atoms are dispersed on the semiconductor surface. stonybrook.edu A study on Au-ZnSe hybrid nanoparticles found that photocatalytic H2 generation was significantly higher in the SAC regime compared to systems with larger Au metal tips. stonybrook.edu This suggests that the higher reactivity of single-atom sites can be more crucial than the charge transfer kinetics alone. stonybrook.edu
Beyond noble metals, other materials have been explored as co-catalysts to create more cost-effective systems. Transition metal-based co-catalysts, such as those involving nickel (Ni), have shown significant promise. scispace.comrsc.org The co-loading of Ni with a noble metal like ruthenium (Ru) on a ZnSe:CGSe solid solution photocatalyst resulted in an apparent quantum yield of 13.7% at 420 nm for H2 evolution, which is 27 times higher than previously reported for the material without this co-catalyst combination. rsc.org Molecular catalysts, like a phosphonic acid-functionalized Ni(cyclam) complex, have also been successfully combined with ZnSe quantum dots for the photocatalytic reduction of CO2 in water, achieving a high turnover number for CO production. scispace.comrsc.org
Table 2: Performance of ZnSe with Noble Metal and Co-catalyst Integration
| Co-catalyst System | ZnSe Morphology | Target Reaction | Performance Metric | Reference |
| Au tips | Hybrid Nanorods | H₂ Generation | 2696 µmol·h⁻¹·g⁻¹ | ucl.ac.uk |
| Au (Single-Atom Catalyst) | Hybrid Nanoparticles | H₂ Generation | Higher quantum yield than metal-tipped systems. | stonybrook.edu |
| Ni and Ru | ZnSe:CGSe Particles | H₂ Generation | Apparent Quantum Yield of 13.7% at 420 nm. | rsc.org |
| Ni(cyclam) complex | Quantum Dots | CO₂ Reduction | Ni-based TONCO > 280. | scispace.comrsc.org |
Development of ZnSe-Based Heterojunction Photocatalysts (e.g., ZnO/ZnSe)
A widely studied example is the zinc oxide/zinc selenide (ZnO/ZnSe) heterostructure. rsc.orgresearchgate.net In this Type-II heterojunction, the band alignment facilitates the transfer of photo-excited electrons from the conduction band of ZnSe to that of ZnO, while holes move from the valence band of ZnO to that of ZnSe. researchgate.net This effective charge separation significantly enhances photocatalytic activity for applications like the degradation of organic pollutants. rsc.orgresearchgate.net The ZnO/ZnSe heterostructure arrays exhibit high visible-light-driven photocatalytic activities that are dependent on the shell microstructure of the ZnSe. rsc.org
Other ZnSe-based heterojunctions have also shown remarkable results. For instance:
ZnSe/TiO2 : These heterojunctions exhibit higher photocatalytic efficiency than pure ZnSe due to enhanced light absorption and carrier separation. acs.org Photocurrent density reached 0.55 mA/cm², more than double that of pure TiO2 nanorods. researchgate.net
ZnSe/SnSe : A 0D/2D heterostructure of ZnSe nanoparticles on SnSe nanosheets showed a 278% improvement in photocatalytic activity and a 164% enhancement in photoelectrochemical properties compared to pure SnSe. researchgate.net
ZnSe/Fe2O3 : A hierarchical Z-scheme heterojunction of ZnSe and iron(III) oxide cubic nanocages demonstrated excellent CO2 photoreduction performance, with a CO yield of 28.1 μmol g⁻¹ h⁻¹. rsc.org
ZnSe-CsSnCl3 : A Type-II heterojunction with cesium tin chloride perovskite showed enhanced activity for photocatalytic CO2 reduction due to efficient charge separation and a lowered free energy barrier for the reaction. nih.gov
ZnSe/(001)CuSe : Loading ZnSe nanoparticles on copper selenide nanosheets led to a 600% enhancement in photocurrent compared to the pristine components. acs.org
These examples demonstrate the versatility of creating ZnSe-based heterojunctions with various materials (oxides, sulfides, selenides, perovskites) to tailor the electronic properties and boost photocatalytic efficiency for a wide range of applications, from pollutant degradation to CO2 reduction and hydrogen evolution. researchgate.netrsc.orgnih.govcolab.ws
Advanced Research Topics and Emerging Concepts in Zinc Selenide Studies
Quantum Confinement Effects in Low-Dimensional ZnSe Structures
Quantum confinement effects are prominent in low-dimensional structures of zinc selenide (B1212193), such as quantum dots (QDs), nanowires (NWs), and nanosheets. These effects arise when the dimensions of the material are comparable to or smaller than the exciton (B1674681) Bohr radius of the semiconductor, leading to discrete electronic energy levels and a size-dependent bandgap.
Quantum Dots (QDs): ZnSe QDs exhibit a significant blue shift in their photoluminescence and absorption spectra as their size decreases. researchgate.netingentaconnect.com For instance, the band gap of ZnSe QDs can be tuned from its bulk value of approximately 2.7 eV to higher energies, such as 3.35 eV or even 4.2 eV, by reducing the particle size to the 2-5 nm range. researchgate.netingentaconnect.com This tunability is a direct consequence of quantum confinement. The synthesis of high-quality, water-soluble ZnSe QDs has been achieved through various methods, including hydrothermal and solvothermal techniques. researchgate.netaip.org Doping ZnSe QDs with transition metals like manganese (Mn) or copper (Cu) can introduce new photoluminescence properties, with the potential to achieve high quantum yields. aip.orgjim.org.cn
Nanowires (NWs): ZnSe nanowires also demonstrate size-dependent optical and electrical properties. mdpi.com Theoretical and experimental studies have shown that the band gap of ZnSe NWs increases as their diameter decreases, leading to a blue shift in absorption and emission spectra. mdpi.com However, the electronic properties of ZnSe nanowires can be significantly influenced by deep-level defect states, which can limit their performance in optoelectronic applications. scholaris.ca Ab initio studies have predicted that the electronic nature of ZnSe nanowires can vary from semiconducting to conducting or insulating depending on their geometry. mathnet.rumathdoc.fr
Two-Dimensional (2D) Nanosheets: The exploration of 2D ZnSe nanosheets is a more recent development. These structures are expected to exhibit strong quantum confinement effects, leading to unique electronic and optical properties. Theoretical studies based on density functional theory (DFT) have been employed to predict the properties of monolayer ZnSe and its heterostructures, such as those with aluminum phosphide (B1233454) (AlP) or graphene. researchgate.net These studies suggest that the electronic and optical characteristics of 2D ZnSe can be tailored by creating van der Waals heterostructures, applying strain, or introducing an external electric field. researchgate.net
Synergistic Interactions in ZnSe Composites
Combining zinc selenide with other materials to form composites can lead to synergistic interactions, resulting in enhanced properties and functionalities that are not present in the individual components. These composites have shown promise in various applications, including photocatalysis and energy storage.
Photocatalysis: ZnSe is a visible-light-responsive photocatalyst due to its suitable bandgap. rsc.org However, the efficiency of pristine ZnSe is often limited by the rapid recombination of photogenerated electron-hole pairs. rsc.org To overcome this, ZnSe is often combined with other materials like graphene or metal oxides.
ZnSe-Graphene Composites: Graphene, with its excellent electrical conductivity and large surface area, can act as an electron acceptor and transport channel, effectively separating the charge carriers in ZnSe. acs.orgrsc.org This leads to enhanced photocatalytic activity for the degradation of organic pollutants. acs.orgnih.gov The interaction between ZnSe and graphene can also lead to a decrease in the composite's bandgap, further improving its visible light absorption. aip.org
ZnSe-Metal Oxide Composites: Composites of ZnSe with metal oxides like titanium dioxide (TiO₂) or zinc oxide (ZnO) have been investigated for their photocatalytic and photodetector applications. researchgate.netmdpi.com In these heterostructures, a Type-II band alignment can be formed, which promotes the separation of electrons and holes at the interface, leading to improved charge carrier lifetime and enhanced photo-response. researchgate.netaip.org For instance, ZnO-ZnSe heterostructures have demonstrated faster rise and decay times in photodetectors. researchgate.net
Energy Storage: ZnSe-based composites have also been explored as anode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs).
ZnSe-Graphene Oxide Composites: Incorporating ZnSe nanoparticles into a reduced graphene oxide (rGO) matrix can significantly enhance the electrochemical performance. rsc.orgrsc.org The rGO network improves the electrical conductivity, buffers the volume changes that occur during charging and discharging, and prevents the aggregation of ZnSe particles. rsc.org
Other ZnSe Composites: Bimetallic selenide composites, such as those combining ZnSe with SnSe₂, embedded in a carbon matrix, have also shown promising results for lithium storage, exhibiting high theoretical capacities. bohrium.com
Theoretical Predictions for Novel ZnSe Polymorphs and Networks
Under ambient conditions, zinc selenide typically crystallizes in the zinc-blende structure. However, theoretical studies, primarily using density functional theory (DFT), have predicted the existence of other polymorphs and novel network structures, particularly under high pressure or in low-dimensional forms.
High-Pressure Polymorphs: Experimental and theoretical studies have shown that ZnSe undergoes phase transitions under high pressure.
Zinc-Blende to Rock-Salt: It is well-established that ZnSe transforms from the four-coordinated zinc-blende structure to the six-coordinated rock-salt structure at pressures around 13-15 GPa. kek.jptandfonline.comaps.org This transition is accompanied by a significant drop in electrical resistivity, indicating a shift towards a metallic nature in the rock-salt phase. kek.jpaps.org
Intermediate and Other High-Pressure Phases: Some studies have reported the possibility of an intermediate cinnabar phase before the transition to the rock-salt structure, particularly under non-hydrostatic conditions. aip.orgaip.org At even higher pressures, further transformations to structures like the orthorhombic Cmcm phase have been predicted. aip.orgaip.org
Novel Nanowire and 2D Networks: Computational modeling has been instrumental in predicting the stability and electronic properties of hypothetical ZnSe nanostructures.
Nanowire Geometries: Ab initio calculations have explored various geometries for ZnSe nanowires, such as linear, zigzag, square, and hexagonal shapes. mathnet.ru These studies predict that the electronic behavior of these nanowires is highly dependent on their structure, with possibilities ranging from semiconducting to conducting or insulating. mathnet.ru
2D Heterostructures: First-principles calculations have been used to design and predict the properties of novel 2D van der Waals heterostructures incorporating ZnSe. researchgate.net For example, the stacking order and interlayer spacing in a ZnSe/AlP heterostructure can be tuned to modify its band gap and optical absorption, making it a potential candidate for optoelectronic devices. researchgate.net Similar theoretical work has been done on ZnSe/graphene and other quaternary alloys. researchgate.netscielo.org.mx
ZnSe Nanoparticles in In Vitro Biological Interactions (Mechanism Focus)
The interaction of zinc selenide nanoparticles, particularly quantum dots, with biological systems is an area of intense research, with a focus on understanding the mechanisms of cellular uptake and cytotoxicity.
Cellular Uptake Mechanisms: The entry of ZnSe nanoparticles into cells is a complex process that can occur through various endocytic pathways.
Endocytosis: Most nanoparticles are internalized by cells via endocytosis. nih.govaginganddisease.org The specific pathway, whether it be clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, can depend on the size, shape, and surface chemistry of the nanoparticles, as well as the cell type. oup.comresearchgate.net For example, some studies on Mn-doped ZnSe QDs have shown that they are predominantly internalized through clathrin- and caveolae-mediated pathways in macrophages. researchgate.net
Passive Translocation: In addition to active uptake mechanisms, passive diffusion across the cell membrane may also play a role, although this is often a less dominant pathway. nih.gov
Mechanisms of Cytotoxicity: The potential toxicity of ZnSe nanoparticles is a critical consideration for their biomedical applications. Several mechanisms have been proposed to explain their cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: A primary mechanism of nanoparticle-induced cytotoxicity is the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.govtandfonline.com The accumulation of ROS can lead to oxidative stress, which in turn can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death. nih.govfrontiersin.orgmdpi.com Studies have shown that ZnSe nanoparticles can induce ROS production in various cell lines. frontiersin.orgresearchgate.net
Ion Dissolution: The dissolution of ZnSe nanoparticles and the subsequent release of zinc (Zn²⁺) and selenite (B80905) (SeO₃²⁻) or selenide (Se²⁻) ions can also contribute to toxicity. nih.govfrontiersin.org While ZnSe is generally considered less toxic than cadmium-based quantum dots, the release of its constituent ions can still disrupt cellular processes. tandfonline.comfrontiersin.org
Interaction with Cellular Components: Nanoparticles can directly interact with cellular machinery. For instance, they can accumulate in organelles like mitochondria and lysosomes, potentially impairing their function. researchgate.netnih.gov
Q & A
Q. What methodological considerations are critical for quantifying zinc and selenium(2⁻) in biological samples?
Accurate quantification requires validation of analytical techniques (e.g., ICP-MS, AAS) to account for matrix effects and contamination risks. Protocols should include calibration with certified reference materials, triplicate measurements for precision, and adherence to sample storage conditions (e.g., −80°C for serum to prevent oxidation). Studies must also report limits of detection (LOD) and recovery rates for traceability .
Q. How do researchers design epidemiological studies to assess zinc and selenium(2⁻) associations with disease risk?
Key steps include:
- Cohort selection : Matched case-control designs to minimize confounding (e.g., age, smoking status) .
- Dietary assessment : Validated food-frequency questionnaires (FFQs) combined with biomarker validation (e.g., toenail selenium for long-term exposure) .
- Statistical adjustments : Multivariate models controlling for covariates like BMI, smoking, and comorbidities .
Q. What experimental protocols ensure reproducibility in studying zinc-selenium interactions in vitro?
- Cell culture : Use standardized cell lines (e.g., prostate epithelial cells for cancer studies) and control for media composition (e.g., fetal bovine serum zinc content) .
- Dosage ranges : Pre-test cytotoxicity via MTT assays to establish non-lethal concentrations .
- Synergistic analysis : Employ factorial designs to test additive vs. synergistic effects .
Advanced Research Questions
Q. How can contradictory findings on selenium(2⁻)’s role in cancer prevention be resolved?
Contradictions often arise from:
- Chemical form variability : Inorganic selenite vs. organic selenomethionine exhibit divergent bioavailability and mechanisms .
- Dose-response heterogeneity : U-shaped relationships where both deficiency and excess increase risk .
- Population specificity : Genetic polymorphisms (e.g., GPX1 Pro198Leu) may modulate selenium’s efficacy . Meta-analyses should stratify by these factors and employ sensitivity analyses to assess robustness .
Q. What advanced techniques address speciation challenges in zinc-selenium(2⁻) environmental studies?
- Synchrotron-based XAS : To differentiate selenium redox states (e.g., Se⁰, Se⁻II, Se⁴⁺) in soil/water samples .
- Isotopic tracing : Use enriched ⁶⁸Zn/⁸²Se isotopes to track uptake and translocation in plants .
- Machine learning : Predict bioavailability by integrating speciation data with environmental variables (pH, organic matter) .
Q. How do researchers validate novel hypotheses about zinc-selenium(2⁻) interplay in oxidative stress pathways?
- Omics integration : Combine transcriptomics (Nrf2 pathway activation) with metallomics (Zn/Se concentrations) .
- Knockout models : Use CRISPR-edited cell lines (e.g., SOD1⁻/⁻) to isolate zinc-selenium interactions .
- Dynamic modeling : Develop pharmacokinetic/pharmacodynamic (PK/PD) models to predict dose-dependent antioxidant effects .
Methodological Guidance for Data Interpretation
Q. What statistical approaches mitigate confounding in observational studies of zinc and selenium(2⁻)?
- Propensity score matching : Balance covariates (e.g., dietary habits) between exposed and unexposed groups .
- Mediation analysis : Disentangle direct effects of zinc/selenium from indirect pathways (e.g., inflammation markers) .
- Bayesian hierarchical models : Account for measurement error in self-reported dietary data .
Q. How should researchers address batch effects in multi-site zinc/selenium(2⁻) clinical trials?
- Standardized SOPs : Centralized training for sample collection/storage across sites .
- Inter-laboratory validation : Exchange blinded samples to assess reproducibility .
- Mixed-effects models : Include site as a random effect to control for variability .
Tables for Key Evidence Synthesis
Table 1. Zinc and Selenium(2⁻) in Clinical Studies (Adapted from )
| Parameter | Zinc (Mean ± SD, µg/dL) | Selenium (Mean ± SD, µg/L) | Population |
|---|---|---|---|
| Healthy Controls | 89.2 ± 12.3 | 124.5 ± 18.7 | N = 95 |
| Critically Ill | 64.8 ± 15.6* | 98.3 ± 22.1* | N = 95 |
| Cirrhotic Patients | 58.2 ± 14.1* | 85.4 ± 19.8* | N = 50 |
*P < 0.05 vs. controls.
Table 2. Key Challenges in Zinc-Selenium(2⁻) Research (Synthesized from )
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
